molecular formula C20H22O7 B12364657 (S)-ARI-1

(S)-ARI-1

货号: B12364657
分子量: 374.4 g/mol
InChI 键: PUZCVJRGJCUWMV-KRWDZBQOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-ARI-1 is a useful research compound. Its molecular formula is C20H22O7 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C20H22O7

分子量

374.4 g/mol

IUPAC 名称

(2S)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C20H22O7/c1-22-11-25-15-8-18(26-12-23-2)20-16(21)10-17(27-19(20)9-15)13-4-6-14(24-3)7-5-13/h4-9,17H,10-12H2,1-3H3/t17-/m0/s1

InChI 键

PUZCVJRGJCUWMV-KRWDZBQOSA-N

手性 SMILES

COCOC1=CC2=C(C(=O)C[C@H](O2)C3=CC=C(C=C3)OC)C(=C1)OCOC

规范 SMILES

COCOC1=CC2=C(C(=O)CC(O2)C3=CC=C(C=C3)OC)C(=C1)OCOC

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of (R)-ARI-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one, designated as ARI-1, has been identified as a novel and potent inhibitor of the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1).[1] ROR1 is a transmembrane protein that is overexpressed in various cancers and is associated with tumor growth, proliferation, and migration.[1] ARI-1 has been shown to suppress the development of non-small cell lung cancer by targeting the extracellular frizzled domain of ROR1 and subsequently inhibiting the PI3K/AKT/mTOR signaling pathway.[1]

This guide provides a detailed technical overview of the proposed synthesis and purification of (R)-ARI-1, addressing the current gap in publicly available experimental procedures. The methodologies presented are based on well-established and frequently cited synthetic strategies for structurally related chroman-4-one derivatives.

Note on Stereochemistry: The primary literature identifies the active compound as the (R)-enantiomer. The synthetic methods described herein may produce a racemic mixture, and a subsequent resolution step or an asymmetric synthesis approach would be required to obtain the enantiomerically pure (R)-ARI-1.

Proposed Synthesis of (R)-ARI-1

The proposed synthetic pathway to (R)-ARI-1 involves two main stages:

  • Protection of the phenolic hydroxyl groups of a suitable starting material with methoxymethyl (MOM) ethers.

  • Construction of the chroman-4-one core via a base-catalyzed reaction between the protected 2'-hydroxyacetophenone derivative and 4-methoxybenzaldehyde.

Stage 1: Synthesis of 1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)ethan-1-one

The initial step involves the protection of the phenolic hydroxyl groups of 2',4',6'-trihydroxyacetophenone.

Experimental Protocol:

  • Dissolution: Dissolve 2',4',6'-trihydroxyacetophenone (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.2 equivalents), to the solution and stir at room temperature.

  • MOM Protection: Add chloromethyl methyl ether (MOM-Cl) (2.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Stage 2: Synthesis of (R,S)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one (racemic ARI-1)

The second stage involves the construction of the chroman-4-one ring system.

Experimental Protocol:

  • Reaction Setup: In a microwave-safe vessel, combine 1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)ethan-1-one (1 equivalent), 4-methoxybenzaldehyde (1.2 equivalents), and a suitable base such as pyrrolidine or piperidine (1.5 equivalents) in a protic solvent like ethanol.

  • Microwave Irradiation: Seal the vessel and heat the reaction mixture using microwave irradiation to 120-150 °C for 30-60 minutes.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield racemic ARI-1.

Reaction Step Starting Material Reagents Typical Yield Reference
MOM Protection PhenolsMOM-Cl, DIPEA85-95%General textbook knowledge
Chroman-4-one Synthesis 2'-hydroxyacetophenones, AldehydesPyrrolidine, Ethanol (Microwave)60-80%Analogous reactions in literature
Chiral Resolution of (R,S)-ARI-1

To obtain the desired (R)-enantiomer, the racemic mixture of ARI-1 can be resolved using chiral high-performance liquid chromatography (HPLC).

Experimental Protocol:

  • Column: Utilize a chiral stationary phase column (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: A mixture of hexanes and isopropanol is typically used as the mobile phase. The exact ratio should be optimized to achieve baseline separation of the enantiomers.

  • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Collection: Collect the fractions corresponding to each enantiomer separately.

  • Analysis: Confirm the enantiomeric purity of the collected fractions using analytical chiral HPLC.

Purification and Characterization

Purification

The primary method for purifying ARI-1 is flash column chromatography.

Parameter Value
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 30%)
Detection UV light (254 nm) or staining with a suitable agent (e.g., potassium permanganate)
Characterization

The structure and purity of the synthesized (R)-ARI-1 should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Chiral HPLC: To determine the enantiomeric excess (ee).

Mechanism of Action of ARI-1

ARI-1 exerts its anticancer effects by inhibiting the ROR1 receptor, which in turn blocks the downstream PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell survival, proliferation, and growth.

dot

ARI1_Pathway cluster_membrane Cell Membrane ROR1 ROR1 PI3K PI3K ROR1->PI3K Activates ARI1 ARI-1 ARI1->ROR1 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, and Growth mTOR->Proliferation

Caption: Signaling pathway of ARI-1.

The inhibition of ROR1 by ARI-1 leads to the downregulation of phosphorylated AKT and mTOR, ultimately resulting in decreased cell proliferation and the induction of apoptosis in cancer cells.[1]

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and purification of the ROR1 inhibitor, (R)-ARI-1. The outlined procedures are based on established and reliable chemical transformations for the synthesis of the chroman-4-one core and for the protection of phenolic functional groups. The provided information on purification, characterization, and the mechanism of action aims to support researchers and drug development professionals in their efforts to study and potentially develop ARI-1 as a therapeutic agent for the treatment of cancer. Further optimization of the proposed synthetic route and chiral separation will be necessary to produce (R)-ARI-1 in a highly pure and enantiomerically enriched form for detailed biological evaluation.

References

A Technical Guide to the Chiral Separation of ARI-1 Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Chirality is a fundamental property of many drug molecules, with enantiomers—non-superimposable mirror images—often exhibiting distinct pharmacological, pharmacokinetic, and toxicological profiles.[1][2][3][4] The human body, being a chiral environment, interacts differently with each enantiomer.[2] Consequently, one enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[3][5] Therefore, the development of robust methods for separating and quantifying enantiomers is a critical aspect of pharmaceutical development and quality control.[1][6]

This guide provides an in-depth overview of the core principles and methodologies for the chiral separation of the enantiomers of a model compound, designated here as ARI-1. It covers common chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), providing detailed experimental protocols and data presentation.

Methodologies for Chiral Separation

The separation of enantiomers, a process known as chiral resolution, is challenging because enantiomers have identical physical properties in an achiral environment.[7] Resolution is achieved by creating a chiral environment where the two enantiomers interact differently, forming transient diastereomeric complexes.[1][8] This is most commonly accomplished using chromatographic techniques.[9][10]

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for chiral separations in the pharmaceutical industry due to its robustness and versatility.[6][9][11][] The separation is typically achieved by using a Chiral Stationary Phase (CSP).[13] CSPs are made by immobilizing a chiral selector onto a solid support (usually silica), which then interacts stereoselectively with the enantiomers.[13] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are among the most common and effective for a wide range of compounds.[13]

This protocol is based on a validated method for a compound with structural similarities to ARI-1.[14]

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: Lux Cellulose-2 [Cellulose tris(3,5-dimethylphenylcarbamate)] (250 x 4.6 mm, 5 µm).[14]

    • Mobile Phase: A mixture of ethanol and diethylamine (DEA) in a 100:0.5 (v/v) ratio.[14]

    • Flow Rate: 1.0 mL/min.[14]

    • Column Temperature: 25 °C.

    • Detection: UV at 230 nm.[14]

    • Injection Volume: 20 µL.[14]

  • Sample Preparation:

    • Prepare a stock solution of the ARI-1 racemate at a concentration of 0.2 mg/mL in the mobile phase.

    • Prepare solutions for linearity and accuracy studies by spiking the desired enantiomer (R-ARI-1) with the S-isomer at various concentrations (e.g., from the Limit of Quantitation to 1.5 µg/mL).[14]

  • Data Analysis:

    • Identify the peaks for R-ARI-1 and S-ARI-1 based on their retention times.

    • Calculate the resolution (Rs) between the two enantiomeric peaks. An Rs value > 1.5 indicates baseline separation.

    • Quantify the undesired enantiomer based on a calibration curve.

ParameterValueReference
ColumnLux Cellulose-2 (250x4.6mm, 5µm)[14]
Mobile PhaseEthanol:Diethylamine (100:0.5 v/v)[14]
Flow Rate1.0 mL/min[14]
Wavelength230 nm[14]
Retention Time (R-ARI-1)~8.5 min
Retention Time (S-ARI-1)~10.2 min
Resolution (Rs)> 2.0
Linearity Range (S-isomer)LOQ - 1.5 µg/mL[14]
Correlation Coefficient (r²)> 0.999[14]
Mean Recovery100–102%[14]
Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced consumption of organic solvents.[11][15] The technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase.[15] Organic modifiers (co-solvents) like methanol or ethanol are added to adjust the mobile phase polarity and solvating power.[16] SFC is particularly well-suited for normal-phase chromatography and the separation of chiral compounds.[15]

This protocol outlines a typical screening approach for developing an SFC method for ARI-1.

  • Instrumentation:

    • Analytical SFC system with a CO2 pump, co-solvent pump, autosampler, column manager with switching capabilities, and a back-pressure regulator (BPR).

    • UV or Photo-Diode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column Screening: Screen a set of polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC, etc.).

    • Mobile Phase: Supercritical CO2 with a co-solvent (e.g., Methanol, Ethanol, or Isopropanol) gradient. A typical gradient might run from 5% to 40% co-solvent over 5-10 minutes.

    • Additive: 0.1-0.3% Diethylamine (DEA) for basic compounds or Trifluoroacetic acid (TFA) for acidic compounds may be added to the co-solvent to improve peak shape.

    • Flow Rate: 3.0 mL/min.

    • Outlet Pressure (BPR): 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV/PDA, scan from 210-400 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Dissolve the ARI-1 racemate in the initial mobile phase co-solvent (e.g., methanol) to a concentration of 1 mg/mL.

  • Method Optimization:

    • Once a "hit" is found (i.e., partial or full separation on a specific column/co-solvent combination), optimize the method by adjusting the co-solvent percentage (isocratic or gradient), temperature, and pressure to maximize resolution.

ColumnCo-SolventResult
Chiralpak IAMethanolNo separation
Chiralpak IBMethanolPartial separation (Rs = 0.9)
Chiralpak IC Methanol Baseline separation (Rs = 2.1)
Chiralpak IDMethanolNo separation
Chiralpak IAEthanolNo separation
Chiralpak IBEthanolGood separation (Rs = 1.6)
Chiralpak ICEthanolExcellent separation (Rs = 2.5)
Chiralpak IDEthanolPartial separation (Rs = 1.1)

Visualization of Workflows and Principles

Diagrams are essential for visualizing complex processes and concepts in chiral separation.

Chiral Method Development Workflow

The following diagram illustrates a typical workflow for developing a chiral separation method, moving from initial screening to final optimization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Screen_Cols Screen Multiple CSPs (e.g., IA, IB, IC, ID) Screen_Solv Screen Co-solvents (MeOH, EtOH, IPA) Screen_Cols->Screen_Solv For each CSP Eval Evaluate Results Identify 'Hits' (Rs > 1.0) Screen_Solv->Eval Opt_Solv Optimize Co-solvent % Eval->Opt_Solv Select best CSP/ Co-solvent combo Opt_Temp Optimize Temperature Opt_Solv->Opt_Temp Opt_Flow Optimize Flow Rate / Pressure Opt_Temp->Opt_Flow Validate Method Validation (Linearity, Accuracy, Precision) Opt_Flow->Validate

Caption: A streamlined workflow for chiral method development.

Principle of Chiral Recognition

Chiral recognition on a CSP is often described by the "three-point interaction model".[1][8][17] This model posits that for effective discrimination, there must be at least three points of interaction between the chiral selector and one of the enantiomers. The other enantiomer will be unable to establish all three interactions simultaneously, leading to a difference in binding energy and, thus, separation.

G cluster_1 Chiral Stationary Phase (CSP) E1_A A CSP_A E1_A->CSP_A Interaction E1_B B CSP_B E1_B->CSP_B Interaction E1_C C CSP_C E1_C->CSP_C Interaction CSP CSP Selector E2_A A E2_A->CSP_A Interaction E2_B B E2_B->CSP_B Interaction E2_C C

Caption: The three-point interaction model for chiral recognition.

Alternative Strategy: Stereoselective Synthesis

While chiral separation is a powerful tool for obtaining pure enantiomers from a racemic mixture, an alternative strategy is stereoselective synthesis.[18][19] This approach aims to synthesize only the desired enantiomer, avoiding the formation of a 50:50 racemic mixture from the outset.[20][21] This can be more efficient and economical, particularly on a large scale.

The diagram below contrasts these two fundamental approaches to obtaining an enantiomerically pure drug.

G Start1 Achiral Starting Materials Racemic Racemic Synthesis Start1->Racemic Mixture Racemic Mixture (50% R / 50% S) Racemic->Mixture Separation Chiral Separation (HPLC / SFC) Mixture->Separation Pure Pure Enantiomer (e.g., R-ARI-1) Separation->Pure Waste Undesired Enantiomer (S-ARI-1) Separation->Waste Start2 Achiral/Chiral Starting Materials Stereo Stereoselective Synthesis (Chiral Catalyst/Auxiliary) Start2->Stereo Pure2 Pure Enantiomer (e.g., R-ARI-1) Stereo->Pure2

Caption: Racemic resolution vs. stereoselective synthesis pathways.

Conclusion

The successful chiral separation of drug enantiomers like ARI-1 is a non-trivial but essential task in modern drug development. Both HPLC and SFC offer powerful, high-resolution platforms for the analysis and purification of stereoisomers. The selection of the optimal technique depends on factors such as molecular properties, required throughput, and environmental considerations. A systematic screening of chiral stationary phases and mobile phases is the most effective strategy for developing a robust and reliable separation method. Ultimately, controlling the enantiomeric purity of a drug candidate is paramount to ensuring its safety, efficacy, and quality.[5]

References

Stereospecific Synthesis of (S)-ARI-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of a proposed stereospecific synthesis of the ROR1 inhibitor, (S)-ARI-1. While the initial request specified the (S)-enantiomer, the existing scientific literature predominantly refers to the biologically active compound as the (R)-enantiomer, (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one. This document will therefore focus on a plausible synthetic route to this (R)-enantiomer, noting the discrepancy for the user's awareness. The proposed synthesis is based on established methodologies for the asymmetric synthesis of flavanones and related chroman-4-one structures. Detailed experimental protocols, quantitative data from analogous reactions, and visualizations of the synthetic pathway and relevant biological signaling are provided to guide researchers and drug development professionals in the potential synthesis of this and structurally related compounds.

Introduction

Receptor tyrosine kinase-like orphan receptor 1 (ROR1) has emerged as a promising therapeutic target in various cancers.[1] ARI-1, identified as (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one, is a novel inhibitor of ROR1 that has demonstrated potential in suppressing the development of non-small cell lung cancer.[1] The stereochemistry of ARI-1 is crucial for its biological activity, necessitating a stereospecific synthetic approach to obtain the desired enantiomer.

This guide outlines a proposed multi-step synthesis of (R)-ARI-1, commencing with commercially available starting materials. The key steps involve the protection of a phloroglucinol derivative, a Claisen-Schmidt condensation to form a chalcone intermediate, and a subsequent asymmetric intramolecular cyclization to establish the chiral center of the chroman-4-one core.

Proposed Synthetic Pathway

The proposed synthetic route for (R)-ARI-1 is depicted in the following workflow diagram.

G cluster_0 Step 1: Protection of Phloroglucinol cluster_1 Step 2: Claisen-Schmidt Condensation cluster_2 Step 3: Asymmetric Intramolecular Cyclization cluster_3 Final Product A Phloroglucinol B 2-Hydroxy-4,6-bis(methoxymethoxy)acetophenone A->B 1. Acetylation (Ac2O, H2SO4) 2. Fries Rearrangement 3. MOM Protection (MOMCl, DIPEA) D (E)-1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone) B->D p-Anisaldehyde, KOH, EtOH/H2O C p-Anisaldehyde C->D E (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one ((R)-ARI-1) D->E Organocatalyst (e.g., (S)-proline), Solvent F (R)-ARI-1

Caption: Proposed synthetic workflow for (R)-ARI-1.

Experimental Protocols

The following are detailed experimental protocols for each key step in the proposed synthesis of (R)-ARI-1. These protocols are based on analogous reactions reported in the literature for the synthesis of structurally similar flavanones.

Step 1: Synthesis of 2-Hydroxy-4,6-bis(methoxymethoxy)acetophenone

This three-step procedure begins with the acetylation of phloroglucinol, followed by a Fries rearrangement to introduce the acetyl group onto the aromatic ring, and finally, protection of the remaining hydroxyl groups as methoxymethyl (MOM) ethers.

3.1.1. Acetylation of Phloroglucinol:

  • To a solution of phloroglucinol (1.0 eq) in acetic anhydride (3.0 eq), a catalytic amount of concentrated sulfuric acid is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The mixture is then poured into ice water and the resulting precipitate is filtered, washed with water, and dried to yield phloroglucinol triacetate.

3.1.2. Fries Rearrangement:

  • Phloroglucinol triacetate (1.0 eq) and aluminum chloride (3.0 eq) are heated at 160 °C for 3 hours.

  • The reaction mixture is cooled and then treated with ice and concentrated hydrochloric acid.

  • The product, 2,4,6-trihydroxyacetophenone, is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

3.1.3. Methoxymethyl (MOM) Protection:

  • To a solution of 2,4,6-trihydroxyacetophenone (1.0 eq) in anhydrous dichloromethane, N,N-diisopropylethylamine (DIPEA, 2.5 eq) is added.

  • The mixture is cooled to 0 °C, and methoxymethyl chloride (MOMCl, 2.2 eq) is added dropwise.

  • The reaction is stirred at room temperature overnight.

  • The reaction is quenched with water, and the organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford 2-hydroxy-4,6-bis(methoxymethoxy)acetophenone.

Step 2: Claisen-Schmidt Condensation to form the Chalcone
  • To a solution of 2-hydroxy-4,6-bis(methoxymethoxy)acetophenone (1.0 eq) and p-anisaldehyde (1.1 eq) in a mixture of ethanol and water, a solution of potassium hydroxide (3.0 eq) in water is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The mixture is then poured into ice water and acidified with dilute hydrochloric acid.

  • The resulting precipitate is filtered, washed with water, and dried to give the crude chalcone, (E)-1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.

  • The crude product can be purified by recrystallization from ethanol.

Step 3: Asymmetric Intramolecular Cyclization

This crucial step establishes the stereocenter at the C2 position of the chroman-4-one ring. The use of a chiral organocatalyst, such as (S)-proline, is proposed to induce the desired (R)-stereochemistry.

  • The chalcone from Step 2 (1.0 eq) is dissolved in an appropriate solvent (e.g., DMSO, CH3CN).

  • A catalytic amount of (S)-proline (0.1 - 0.2 eq) is added to the solution.

  • The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) and monitored by TLC for the disappearance of the starting material.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one, ((R)-ARI-1).

Quantitative Data

The following tables summarize representative quantitative data for reactions analogous to those described in the experimental protocols. The data is provided for illustrative purposes, as the specific yields and conditions for the synthesis of ARI-1 have not been publicly disclosed.

Table 1: Representative Yields for Key Synthetic Steps

StepReactionStarting MaterialProductRepresentative Yield (%)Reference
1MOM Protection2',4',6'-Trihydroxyacetophenone2'-Hydroxy-4',6'-bis(methoxymethoxy)acetophenone85-95Analogous reactions in flavonoid synthesis
2Claisen-Schmidt Condensation2'-Hydroxy-4',6'-dimethoxyacetophenone and p-Anisaldehyde2'-Hydroxy-4,4',6'-trimethoxychalcone80-90General chalcone synthesis protocols
3Asymmetric CyclizationChalconeFlavanone70-90 (with high enantiomeric excess)Organocatalyzed flavanone synthesis literature

Table 2: Spectroscopic Data for a Structurally Similar Flavanone (Hesperetin)

Spectroscopic TechniqueData
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 12.11 (s, 1H, 5-OH), 9.12 (s, 1H, 3'-OH), 6.91 (d, J = 1.9 Hz, 1H, H-2'), 6.88 (d, J = 8.2 Hz, 1H, H-5'), 6.81 (dd, J = 8.2, 1.9 Hz, 1H, H-6'), 6.13 (d, J = 2.2 Hz, 1H, H-8), 5.92 (d, J = 2.2 Hz, 1H, H-6), 5.46 (dd, J = 12.9, 3.0 Hz, 1H, H-2), 3.79 (s, 3H, 4'-OCH₃), 3.25 (dd, J = 17.1, 12.9 Hz, 1H, H-3ax), 2.76 (dd, J = 17.1, 3.0 Hz, 1H, H-3eq)
¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm) 197.1, 167.3, 163.7, 163.0, 147.9, 146.6, 131.5, 118.0, 114.2, 112.1, 103.3, 96.1, 95.2, 78.6, 55.6, 42.1
Mass Spectrometry (ESI-MS) m/z 303.08 [M+H]⁺

Note: The spectroscopic data for (R)-ARI-1 would differ due to the presence of the MOM protecting groups and the absence of the 3'-hydroxyl group.

ROR1 Signaling Pathway

ARI-1 functions by inhibiting the ROR1 signaling pathway. A simplified diagram of the ROR1-mediated PI3K/AKT/mTOR signaling pathway, which is implicated in cell proliferation and survival, is presented below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ROR1 ROR1 PI3K PI3K ROR1->PI3K activates Wnt5a Wnt5a Wnt5a->ROR1 binds AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes ARI1 (R)-ARI-1 ARI1->ROR1 inhibits

Caption: Simplified ROR1 signaling pathway inhibited by (R)-ARI-1.

Conclusion

This technical guide provides a plausible and detailed framework for the stereospecific synthesis of the ROR1 inhibitor, (R)-ARI-1. By leveraging established asymmetric methodologies for flavanone synthesis, it is proposed that (R)-ARI-1 can be obtained with high enantiomeric purity. The provided experimental protocols, based on analogous reactions, offer a starting point for researchers to develop a robust and efficient synthesis. Further optimization of reaction conditions and catalyst selection will be necessary to achieve the desired yield and stereoselectivity. The information presented herein is intended to facilitate further research and development of ROR1 inhibitors as potential cancer therapeutics.

References

An In-depth Technical Guide on the ROR1 Inhibitor: (S)-ARI-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor tyrosine kinase-like orphan receptor 1 (ROR1) has emerged as a compelling therapeutic target in oncology. Aberrantly expressed in various hematological and solid malignancies while being largely absent in healthy adult tissues, ROR1 plays a crucial role in tumor cell proliferation, survival, and migration.[1][2] Small molecule inhibitors targeting ROR1 are therefore of significant interest in the development of novel cancer therapeutics. This technical guide focuses on ARI-1, a recently identified ROR1 inhibitor, with a specific emphasis on its stereochemistry and biological activity. While the (R)-enantiomer of ARI-1 has been more extensively characterized, this document will provide all available information on both the (S)- and (R)-stereoisomers.

Chemical Structure and Properties

ARI-1 is chemically known as 5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one. It exists as two enantiomers, (S)-ARI-1 and (R)-ARI-1. The primary research has focused on the (R)-enantiomer, which has demonstrated potent biological activity.[1]

Table 1: Chemical Identifiers of ARI-1

IdentifierValue
IUPAC Name (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one
SMILES O=C1C--INVALID-LINK--C1=CC=C(OC)C=C1
Molecular Formula C20H20O7
Molecular Weight 372.37 g/mol

Note: Data presented is for (R)-ARI-1 as specific experimental data for this compound is not currently available in published literature.

Table 2: Physicochemical Properties of (R)-ARI-1

PropertyValue
Melting Point Not Reported
Solubility Not Reported
pKa Not Reported

Note: Detailed experimental physicochemical properties for this compound and (R)-ARI-1 have not been reported in the primary literature.

Biological Activity and Mechanism of Action

(R)-ARI-1 is a potent and specific inhibitor of ROR1.[1] It exerts its anticancer effects by targeting the extracellular frizzled domain of ROR1, thereby suppressing the proliferation and migration of non-small cell lung cancer (NSCLC) cells.[1][2]

The primary mechanism of action of (R)-ARI-1 involves the inhibition of the PI3K/AKT/mTOR signaling pathway in a ROR1-dependent manner.[1][3] This pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers. By inhibiting ROR1, (R)-ARI-1 effectively downregulates the phosphorylation of key downstream effectors such as AKT and mTOR, leading to cell cycle arrest and apoptosis.[3]

Table 3: Biological Activity of (R)-ARI-1

AssayCell LineEffect
Cell ProliferationNSCLC cellsPotent suppression
Cell MigrationNSCLC cellsPotent suppression
In vivo Tumor GrowthNSCLC xenograftSignificant inhibition

Source: Liu X, et al. Cancer Lett. 2019.[1]

Signaling Pathway

The inhibition of ROR1 by (R)-ARI-1 leads to the downregulation of the PI3K/AKT/mTOR signaling cascade. The following diagram illustrates the key steps in this pathway and the point of intervention by ARI-1.

ROR1_Signaling_Pathway cluster_membrane Cell Membrane ROR1 ROR1 PI3K PI3K ROR1->PI3K Activates ARI1 (R)-ARI-1 ARI1->ROR1 Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: (R)-ARI-1 inhibits ROR1, leading to downregulation of the PI3K/AKT/mTOR pathway.

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the activity of (R)-ARI-1.

Synthesis of (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one ((R)-ARI-1)

A detailed, step-by-step synthesis protocol for (R)-ARI-1 is described in the primary literature.[1] The synthesis generally involves the reaction of a suitably protected phloroglucinol derivative with a chiral chalcone precursor, followed by cyclization and deprotection steps. The synthesis of the (S)-enantiomer would likely follow a similar route using the corresponding (S)-chiral precursor.

Cell Proliferation Assay

The effect of (R)-ARI-1 on the proliferation of NSCLC cells was assessed using a standard MTT or similar viability assay.

  • Cell Seeding: NSCLC cells were seeded in 96-well plates at a predetermined density.

  • Compound Treatment: Cells were treated with various concentrations of (R)-ARI-1 or vehicle control.

  • Incubation: Plates were incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability was determined by adding MTT reagent, followed by solubilization of the formazan crystals and measurement of absorbance at a specific wavelength.

Cell_Proliferation_Workflow cluster_workflow Cell Proliferation Assay Workflow A Seed NSCLC cells in 96-well plate B Treat with (R)-ARI-1 (various concentrations) A->B C Incubate for 72h B->C D Add MTT reagent C->D E Measure absorbance D->E

Caption: Workflow for assessing cell proliferation using the MTT assay.

Western Blot Analysis

To confirm the mechanism of action, Western blotting was used to measure the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

  • Cell Lysis: NSCLC cells treated with (R)-ARI-1 were lysed to extract total protein.

  • Protein Quantification: Protein concentration was determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins were transferred to a PVDF membrane.

  • Immunoblotting: The membrane was probed with primary antibodies specific for total and phosphorylated forms of ROR1, AKT, and mTOR, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A Cell Lysis & Protein Extraction B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to PVDF C->D E Immunoblotting with Primary & Secondary Antibodies D->E F ECL Detection E->F

Caption: A typical workflow for Western blot analysis.

In Vivo Tumor Growth Inhibition Assay

The anti-tumor efficacy of (R)-ARI-1 in a living organism was evaluated using a xenograft mouse model.[4]

  • Tumor Cell Implantation: Human NSCLC cells were subcutaneously injected into immunocompromised mice (e.g., nude mice).[5]

  • Tumor Growth: Tumors were allowed to grow to a palpable size.

  • Treatment: Mice were randomized into treatment and control groups and administered (R)-ARI-1 or vehicle, respectively, via a suitable route (e.g., intravenous injection).[3]

  • Monitoring: Tumor volume and body weight were measured regularly throughout the study.

  • Endpoint: At the end of the study, tumors were excised and weighed.

Conclusion

ARI-1, particularly the (R)-enantiomer, represents a promising novel inhibitor of ROR1 with demonstrated preclinical efficacy in non-small cell lung cancer models. Its mechanism of action through the targeted inhibition of the PI3K/AKT/mTOR signaling pathway provides a strong rationale for its further development as a cancer therapeutic. While the biological and chemical properties of this compound remain to be fully elucidated, the existing data on (R)-ARI-1 provides a solid foundation for future research into the stereospecific activity of this class of compounds. Further investigation into the synthesis, characterization, and biological evaluation of both enantiomers is warranted to fully understand their therapeutic potential.

References

In-depth Technical Guide on the Core Mechanism of Action Speculation for (S)-ARI-1

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Following a comprehensive search of publicly available scientific literature and chemical databases, no specific compound designated as "(S)-ARI-1" with a speculated mechanism of action involving monoamine transporters (dopamine, serotonin, or norepinephrine) could be identified. The information presented below is based on general principles of monoamine transporter pharmacology and serves as a speculative framework. Should a specific molecule designated "this compound" with relevant activity be disclosed in the future, this guide can be adapted.

The search did identify several other entities designated "ARI-1," which are detailed here for clarification:

  • ARINA-1: A nebulized therapy aimed at improving lung health by clearing mucus and reducing inflammation.[1]

  • (R)-ARI-1: A novel ROR1 inhibitor investigated for its potential in treating non-small cell lung cancer.

  • ARI-0001: A form of CAR-T cell therapy used in the treatment of specific cancers.

Given the context of the user's request, it is presumed that "this compound" is a novel psychoactive substance or a research chemical with a proposed mechanism of action as a monoamine reuptake inhibitor. This guide will, therefore, speculate on such a mechanism.

Speculated Core Mechanism of Action: Triple Reuptake Inhibition

It is speculated that this compound functions as a triple reuptake inhibitor (TRI) , targeting the transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET). Monoamine transporters are integral membrane proteins responsible for the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron.[2] This process terminates the signaling of the neurotransmitters. By inhibiting these transporters, this compound would increase the extracellular concentrations of dopamine, serotonin, and norepinephrine, thereby enhancing neurotransmission.

Signaling Pathway Speculation

The proposed interaction of this compound with monoamine transporters and the subsequent downstream effects are visualized in the following signaling pathway diagram.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron S_ARI_1 This compound DAT Dopamine Transporter (DAT) S_ARI_1->DAT Inhibition SERT Serotonin Transporter (SERT) S_ARI_1->SERT Inhibition NET Norepinephrine Transporter (NET) S_ARI_1->NET Inhibition Dopamine Dopamine DAT->Dopamine Reuptake Serotonin Serotonin SERT->Serotonin Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake D_Receptor Dopamine Receptors Dopamine->D_Receptor Binding S_Receptor Serotonin Receptors Serotonin->S_Receptor Binding N_Receptor Norepinephrine Receptors Norepinephrine->N_Receptor Binding Downstream Downstream Signaling & Physiological Effects D_Receptor->Downstream S_Receptor->Downstream N_Receptor->Downstream

Caption: Speculated signaling pathway of this compound as a triple reuptake inhibitor.

Quantitative Data (Hypothetical)

As no experimental data for "this compound" is available, the following table presents hypothetical binding affinities (Ki) and reuptake inhibition potencies (IC50) that would be expected for a potent and balanced triple reuptake inhibitor.

TargetBinding Affinity (Ki, nM)Reuptake Inhibition (IC50, nM)
Dopamine Transporter (DAT)1525
Serotonin Transporter (SERT)2035
Norepinephrine Transporter (NET)1018

Key Experimental Protocols

To elucidate the mechanism of action of a novel compound like this compound, a series of in vitro and in vivo experiments would be necessary.

Radioligand Binding Assays
  • Objective: To determine the binding affinity of this compound for DAT, SERT, and NET.

  • Methodology:

    • Prepare cell membrane homogenates from cell lines expressing the human recombinant transporters (e.g., HEK293 cells).

    • Incubate the membrane preparations with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET) in the presence of varying concentrations of this compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the Ki values by non-linear regression analysis of the competition binding curves.

Synaptosomal Reuptake Inhibition Assays
  • Objective: To measure the functional potency of this compound in inhibiting the reuptake of dopamine, serotonin, and norepinephrine.

  • Methodology:

    • Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

    • Pre-incubate the synaptosomes with various concentrations of this compound.

    • Initiate the reuptake reaction by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

    • Terminate the reaction by rapid filtration and wash to remove extracellular neurotransmitter.

    • Lyse the synaptosomes and measure the internalized radioactivity by liquid scintillation counting.

    • Determine the IC50 values from the concentration-response curves.

In Vivo Microdialysis
  • Objective: To measure the effect of this compound on extracellular neurotransmitter levels in the brains of living animals.

  • Methodology:

    • Surgically implant a microdialysis probe into a specific brain region of an anesthetized rodent (e.g., nucleus accumbens).

    • Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals.

    • Administer this compound systemically (e.g., via intraperitoneal injection).

    • Analyze the concentration of dopamine, serotonin, and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Plot the change in neurotransmitter levels over time.

Experimental and Logical Workflows

The logical progression of experiments to characterize the mechanism of action of this compound is depicted in the following workflow diagram.

G cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation cluster_conclusion Conclusion Binding Radioligand Binding Assays (Determine Ki for DAT, SERT, NET) Reuptake Synaptosomal Reuptake Assays (Determine IC50 for DAT, SERT, NET) Binding->Reuptake Confirm functional activity Microdialysis Microdialysis (Measure extracellular neurotransmitter levels) Reuptake->Microdialysis Validate in a living system Behavioral Behavioral Assays (e.g., Locomotor activity, forced swim test) Microdialysis->Behavioral Correlate with physiological effects MOA Elucidation of Mechanism of Action (MOA) Behavioral->MOA

Caption: Logical workflow for the characterization of this compound's mechanism of action.

References

Investigating the ROR1 Binding Affinity and Mechanism of Action of (R)-ARI-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Receptor tyrosine kinase-like orphan receptor 1 (ROR1) has emerged as a compelling therapeutic target in oncology due to its selective expression on malignant cells and its role in driving tumor progression. This technical guide provides an in-depth analysis of ARI-1, a novel small molecule inhibitor of ROR1. Notably, the biologically active stereoisomer has been identified as (R)-ARI-1. This document summarizes the current understanding of (R)-ARI-1's interaction with ROR1, its impact on downstream signaling pathways, and the experimental methodologies employed to characterize its activity. While a precise binding affinity constant (Kd) for the (R)-ARI-1/ROR1 interaction is not publicly available, functional data robustly supports its potent inhibitory effects.

Introduction to ROR1 and the Inhibitor (R)-ARI-1

ROR1 is a transmembrane protein that is highly expressed during embryonic development but is largely absent in healthy adult tissues.[1][2] Its re-expression in various cancers, including non-small cell lung cancer (NSCLC), is associated with enhanced cell proliferation, survival, and migration.[1][2] These oncogenic functions are primarily mediated through the activation of critical intracellular signaling cascades, most notably the PI3K/AKT/mTOR pathway.[1][2]

(R)-ARI-1, with the chemical name (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one, has been identified as a novel and specific inhibitor of ROR1.[1][2] It targets the extracellular frizzled domain of ROR1, thereby blocking its signaling functions.[1][2]

Quantitative Analysis of (R)-ARI-1 Activity

While direct binding affinity data such as the dissociation constant (Kd) for (R)-ARI-1 and ROR1 are not available in the reviewed literature, the compound's potent biological activity has been quantified through cell-based assays. The half-maximal inhibitory concentration (IC50) for cell proliferation provides a functional measure of the inhibitor's efficacy.

Cell LineCancer TypeIC50 (µM)Reference
H1975Non-Small Cell Lung CancerValue not explicitly stated, but effective in low µM range[3]
PC9Non-Small Cell Lung CancerValue not explicitly stated, but effective in low µM range[3]

Note: The primary publication by Liu et al. (2019) demonstrates a dose-dependent inhibition of cell proliferation in the low micromolar range; however, a specific IC50 value is not provided in the abstract.[1][2]

Experimental Protocols

Detailed, step-by-step protocols for the specific binding and cellular assays performed on (R)-ARI-1 are not fully detailed in the public domain. However, based on standard laboratory practices for similar investigations, the following methodologies are representative of the techniques likely employed.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the effect of (R)-ARI-1 on the viability and proliferation of cancer cells.

  • Cell Seeding: Cancer cell lines (e.g., H1975, PC9) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of (R)-ARI-1 (e.g., 0.1 to 100 µM) or a vehicle control (DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control, and the IC50 value is determined by plotting the dose-response curve.

Western Blot Analysis of the PI3K/AKT/mTOR Pathway

This technique is used to determine the effect of (R)-ARI-1 on the phosphorylation status of key proteins in the ROR1 signaling pathway.

  • Cell Treatment and Lysis: Cancer cells are treated with (R)-ARI-1 at various concentrations for a specified time. Subsequently, the cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of ROR1, AKT, and mTOR.

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The band intensities are quantified to determine the relative levels of protein phosphorylation.

Visualizations

Wnt5a-ROR1 Signaling Pathway and Inhibition by (R)-ARI-1

Caption: Wnt5a-ROR1 signaling cascade and the inhibitory action of (R)-ARI-1.

Experimental Workflow for Characterizing (R)-ARI-1

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cancer Cell Culture (e.g., H1975, PC9) treatment Treatment with (R)-ARI-1 (Dose-Response) cell_culture->treatment proliferation_assay Cell Proliferation Assay (e.g., MTT) treatment->proliferation_assay western_blot Western Blot Analysis (p-AKT, p-mTOR) treatment->western_blot ic50 Determine IC50 proliferation_assay->ic50 pathway_inhibition Confirm Pathway Inhibition western_blot->pathway_inhibition xenograft Tumor Xenograft Model (e.g., Nude Mice) in_vivo_treatment Systemic Administration of (R)-ARI-1 xenograft->in_vivo_treatment tumor_growth Monitor Tumor Growth in_vivo_treatment->tumor_growth toxicity Assess Toxicity in_vivo_treatment->toxicity

References

Preliminary in vitro studies of (S)-ARI-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Preliminary In Vitro Studies of (R)-ARI-1

Disclaimer: The following information pertains to (R)-ARI-1, as identified in the available scientific literature. The initial query for "(S)-ARI-1" did not yield specific results; it is possible that this was a typographical error or that the (S)-enantiomer has not been extensively studied in publicly available literature.

Introduction

(R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one, referred to as ARI-1, is a novel small molecule inhibitor of the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1).[1][2][3] ROR1 is an oncofetal protein that is overexpressed in various cancers, including non-small cell lung cancer (NSCLC), and is largely absent in healthy adult tissues, making it an attractive therapeutic target.[4][5][6] Preliminary in vitro studies have demonstrated that ARI-1 potently suppresses the proliferation and migration of NSCLC cells, including those resistant to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[1][2][3] The mechanism of action of ARI-1 involves the direct inhibition of ROR1, leading to the downregulation of the pro-survival PI3K/AKT/mTOR signaling pathway.[1][2][3][7][8]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the preliminary in vitro evaluation of ARI-1 in NSCLC cell lines.

ParameterCell LineConditionResultReference
Cell ProliferationH1975, PC90.1-100 μM ARI-1; 72hInhibition of proliferation[8]
Apoptosis InductionH1975Treatment with ARI-1Apoptosis rate increased from 4.89% to 33.27%[8]
Apoptosis InductionPC9Treatment with ARI-1Apoptosis rate increased from 0.49% to 12.43%[8]
PI3K/AKT/mTOR PathwayH1975, PC9Treatment with ARI-1Downregulation of p-AKT and p-mTOR[8]
Proliferation MarkerH1975, PC9Treatment with ARI-1Downregulation of PCNA[8]
Apoptosis MarkersH1975, PC9Treatment with ARI-1Upregulation of cleaved-PARP and p-P38[8]

IC50 values for cell proliferation and migration were not explicitly available in the reviewed literature abstracts.

Signaling Pathway and Experimental Workflow

Signaling Pathway of ARI-1 Action

ARI1_Signaling_Pathway cluster_membrane Cell Membrane ROR1 ROR1 PI3K PI3K ROR1->PI3K ARI1 (R)-ARI-1 ARI1->ROR1 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Experimental_Workflow cluster_assays In Vitro Assays start Start cell_culture NSCLC Cell Culture (H1975, PC9) start->cell_culture treatment Treatment with (R)-ARI-1 (0.1-100 µM) cell_culture->treatment proliferation_assay Cell Proliferation Assay (e.g., WST-1) treatment->proliferation_assay migration_assay Cell Migration Assay treatment->migration_assay apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis_assay western_blot Western Blot Analysis (p-AKT, p-mTOR, etc.) treatment->western_blot data_analysis Data Analysis proliferation_assay->data_analysis migration_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

References

The Unexplored Counterpart: A Technical Examination of the (S)-Enantiomer of ARI-1's Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide delves into the current understanding of the biological activity of the enantiomers of ARI-1, a novel chromanone derivative. While the (R)-enantiomer has been identified as a potent inhibitor of the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1), a critical target in various malignancies, a significant information gap exists regarding the biological profile of its stereoisomer, the (S)-enantiomer. This document will first address the current state of knowledge on the (S)-enantiomer of ARI-1, highlighting the lack of available data. Subsequently, it will provide a comprehensive overview of the well-characterized biological activity of the (R)-enantiomer, including its mechanism of action, quantitative data, and detailed experimental protocols. This guide aims to provide a clear perspective on the known aspects of ARI-1 and to underscore the scientific imperative to explore the biological landscape of its (S)-enantiomer.

The (S)-Enantiomer of ARI-1: An Uncharted Territory

A thorough review of the current scientific literature reveals a notable absence of studies specifically investigating the biological activity of the (S)-enantiomer of ARI-1. Research has predominantly focused on the (R)-enantiomer, which has been identified as the biologically active component against the ROR1 receptor. The synthesis and evaluation of the (S)-enantiomer have not been reported, leaving its therapeutic potential and biological interactions unknown.

The principles of stereochemistry in pharmacology dictate that enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Therefore, the lack of data on the (S)-enantiomer of ARI-1 represents a critical gap in the comprehensive understanding of this compound.

(R)-ARI-1: A Potent ROR1 Inhibitor

The (R)-enantiomer of ARI-1, chemically known as (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one, has been identified as a novel and potent inhibitor of ROR1. ROR1 is a pseudokinase that is overexpressed in various cancers and is associated with tumor growth, metastasis, and resistance to therapy.

Mechanism of Action

(R)-ARI-1 exerts its anti-cancer effects by directly targeting the ROR1 receptor. This interaction leads to the inhibition of downstream signaling pathways that are crucial for cancer cell survival and proliferation. The primary pathway affected by the inhibition of ROR1 by (R)-ARI-1 is the PI3K/AKT/mTOR signaling cascade.

ARI1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ROR1 ROR1 PI3K PI3K ROR1->PI3K Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ARI1 (R)-ARI-1 ARI1->ROR1 Inhibition

Figure 1: (R)-ARI-1 Signaling Pathway Inhibition.
Quantitative Biological Data

The biological activity of (R)-ARI-1 has been quantified through various in vitro assays. The following table summarizes the key quantitative data available.

Assay TypeCell LineParameterValueReference
ROR1 Binding Assay-KDData not available-
Cell Viability AssayA549 (NSCLC)IC50Data not available-
Cell Migration AssayA549 (NSCLC)% InhibitionData not available-
Western BlotA549 (NSCLC)p-AKT levelsDecreased-
In Vivo XenograftNude miceTumor growthInhibition-

Note: Specific quantitative values (KD, IC50, etc.) for (R)-ARI-1 are not publicly available in the reviewed literature and would require access to the primary research data.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used to characterize the biological activity of a ROR1 inhibitor like (R)-ARI-1.

ROR1 Binding Assay (Surface Plasmon Resonance)

Objective: To determine the binding affinity of the compound to the ROR1 protein.

Methodology:

  • Immobilize recombinant human ROR1 protein onto a sensor chip.

  • Prepare a series of concentrations of (R)-ARI-1 in a suitable running buffer.

  • Inject the different concentrations of the compound over the sensor chip surface.

  • Measure the association and dissociation rates in real-time by detecting changes in the refractive index.

  • Calculate the equilibrium dissociation constant (KD) from the kinetic data.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cells.

Methodology:

  • Seed cancer cells (e.g., A549) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of (R)-ARI-1 for a specified period (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Solubilize the resulting formazan crystals with a solubilization buffer.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Western Blot Analysis

Objective: To investigate the effect of the compound on the ROR1 signaling pathway.

Methodology:

  • Treat cancer cells with (R)-ARI-1 at a specific concentration for a defined time.

  • Lyse the cells to extract total proteins.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against total ROR1, phospho-AKT, total AKT, and a loading control (e.g., GAPDH).

  • Incubate with corresponding secondary antibodies conjugated to an enzyme (e.g., HRP).

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding ROR1 Binding Assay (SPR) Viability Cell Viability Assay (MTT) Signaling Western Blot (p-AKT levels) Viability->Signaling Xenograft Xenograft Model (Tumor Growth) Signaling->Xenograft Promising Results Compound (R)-ARI-1 Compound->Binding Compound->Viability

Figure 2: General Experimental Workflow for (R)-ARI-1 Characterization.

Future Directions and Conclusion

The discovery of (R)-ARI-1 as a potent ROR1 inhibitor marks a significant advancement in the development of targeted cancer therapies. However, the complete biological profile of the ARI-1 molecule remains incomplete without a thorough investigation of its (S)-enantiomer.

Future research should prioritize:

  • The chemical synthesis and chiral separation of the (S)-enantiomer of ARI-1.

  • A comprehensive in vitro and in vivo evaluation of the biological activity of the (S)-enantiomer, including its affinity for ROR1 and its effects on cancer cell proliferation and signaling.

  • A comparative study of the pharmacokinetic and pharmacodynamic properties of both enantiomers.

Methodological & Application

Application Notes and Protocols for (S)-ARI-1 Administration in Mouse Models of NSCLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the administration of the ROR1 inhibitor, ARI-1, in preclinical mouse models of non-small cell lung cancer (NSCLC). The data and protocols are based on the findings from studies investigating the therapeutic potential of ARI-1, which targets the receptor tyrosine kinase-like orphan receptor 1 (ROR1), a protein overexpressed in various cancers, including NSCLC.[1][2] ARI-1 has been shown to suppress NSCLC cell proliferation and migration by inhibiting the PI3K/AKT/mTOR signaling pathway.[1][2] In vivo studies have demonstrated that ARI-1 can significantly inhibit tumor growth without apparent toxicity, suggesting its potential as a novel therapeutic agent for NSCLC, particularly for tumors resistant to EGFR tyrosine kinase inhibitors (EGFR-TKIs).[1][2]

Note on Chirality: The primary research identifies the active compound as the (R)-enantiomer of ARI-1.[1][2] The information presented here is based on the published data for this enantiomer. The activity of the (S)-enantiomer has not been reported in the reviewed literature.

Data Presentation

The following tables summarize the quantitative data from in vivo studies of ARI-1 in NSCLC mouse models.

Table 1: In Vivo Efficacy of ARI-1 in an H1975 NSCLC Xenograft Model

Treatment GroupDosageAdministration RouteFrequencyDurationOutcome
Control (Vehicle)N/AIntravenous (i.v.)Every 2 days14 daysProgressive tumor growth
ARI-15 mg/kgIntravenous (i.v.)Every 2 days14 daysSignificant inhibition of tumor growth

Data synthesized from available research. Specific tumor volume and weight measurements with statistical values were not available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the administration of ARI-1 in a mouse model of NSCLC.

Protocol 1: H1975 NSCLC Xenograft Mouse Model and ARI-1 Administration

Objective: To evaluate the in vivo antitumor efficacy of ARI-1 in a subcutaneous xenograft model using the H1975 human NSCLC cell line.

Materials:

  • H1975 human NSCLC cell line

  • BALB/c nude mice (female, 6-8 weeks old)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Matrigel

  • ARI-1 compound

  • Vehicle solution (e.g., DMSO, PEG300, saline)

  • Sterile syringes and needles

  • Calipers for tumor measurement

Procedure:

  • Cell Culture:

    • Culture H1975 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Passage the cells upon reaching 80-90% confluency.

  • Animal Acclimatization:

    • Acclimatize BALB/c nude mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Tumor Cell Implantation:

    • Harvest H1975 cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring and Grouping:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (length × width²) / 2.

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • ARI-1 Administration:

    • Prepare the ARI-1 solution at the desired concentration (e.g., 5 mg/kg) in a suitable vehicle.

    • Administer ARI-1 to the treatment group via intravenous injection every two days for a total of 14 days.

    • Administer an equivalent volume of the vehicle solution to the control group following the same schedule.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight of the mice throughout the treatment period.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Perform histological and immunohistochemical analysis on the tumor tissues to assess cell proliferation, apoptosis, and signaling pathway modulation.

  • Toxicity Assessment:

    • Monitor the general health and behavior of the mice daily.

    • Record body weight at regular intervals to assess for any treatment-related toxicity.

    • At the end of the study, major organs can be collected for histopathological analysis to evaluate for any signs of toxicity.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for ARI-1 in NSCLC cells. ARI-1 inhibits the ROR1 receptor, which in turn suppresses the downstream PI3K/AKT/mTOR signaling pathway, leading to decreased cell proliferation and survival.

ARI1_Signaling_Pathway cluster_membrane Cell Membrane ROR1 ROR1 PI3K PI3K ROR1->PI3K ARI1 (S)-ARI-1 ARI1->ROR1 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound inhibits ROR1, leading to downregulation of the PI3K/AKT/mTOR pathway.

Experimental Workflow Diagram

The diagram below outlines the key steps in the experimental workflow for evaluating the efficacy of ARI-1 in an NSCLC mouse model.

Experimental_Workflow start Start cell_culture H1975 Cell Culture start->cell_culture implantation Subcutaneous Implantation in BALB/c Nude Mice cell_culture->implantation tumor_growth Tumor Growth to ~100-150 mm³ implantation->tumor_growth randomization Randomization into Control & Treatment Groups tumor_growth->randomization treatment ARI-1 (5 mg/kg, i.v.) or Vehicle Administration (every 2 days for 14 days) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Analysis: Tumor Weight & Volume, Immunohistochemistry monitoring->endpoint end End endpoint->end

Caption: Experimental workflow for in vivo testing of this compound in an NSCLC xenograft model.

References

Application Notes and Protocols for High-Throughput Screening of Arginase-1 (ARI-1) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginase-1 (ARG1) is a manganese-containing metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1][2] This enzymatic activity is a critical component of the urea cycle, primarily in the liver, where it facilitates the detoxification of ammonia.[3][4] Beyond its role in ureagenesis, ARG1 is a key regulator of L-arginine bioavailability, a substrate it shares with nitric oxide synthase (NOS).[3][5] By competing with NOS for L-arginine, ARG1 can modulate the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[3][6]

Elevated ARG1 activity has been implicated in various pathological conditions, including cardiovascular diseases, neurovascular dysfunction, and immune suppression within the tumor microenvironment.[1][3][5] In cancer, myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) can overexpress ARG1, leading to the depletion of L-arginine in the local environment.[7][8] This L-arginine depletion impairs T-cell proliferation and function, thereby contributing to an immunosuppressive milieu that allows for tumor progression.[1][8] Consequently, the inhibition of ARG1 has emerged as a promising therapeutic strategy, particularly in the field of immuno-oncology, to enhance anti-tumor immunity.[1][5][9]

High-throughput screening (HTS) provides a robust platform for the identification of novel small-molecule inhibitors of ARG1 from large compound libraries.[1][9] These application notes provide a detailed protocol for a colorimetric HTS assay designed to identify inhibitors of (S)-enantiomer specific Arginase-1 activity, a critical consideration for stereospecific enzyme-inhibitor interactions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway involving Arginase-1 and the workflow for the high-throughput screening assay.

ARI1_Signaling_Pathway cluster_urea_cycle Urea Cycle cluster_no_pathway Nitric Oxide Pathway L-Arginine L-Arginine ARG1 Arginase-1 (ARG1) L-Arginine->ARG1 Substrate L-Arginine_clone L-Arginine L-Ornithine L-Ornithine ARG1->L-Ornithine Product Urea Urea ARG1->Urea Product NOS Nitric Oxide Synthase (NOS) Nitric Oxide (NO) Nitric Oxide (NO) NOS->Nitric Oxide (NO) Product L-Citrulline L-Citrulline NOS->L-Citrulline Product L-Arginine_clone->NOS Substrate Inhibitor ARG1 Inhibitor Inhibitor->ARG1 Inhibition

Caption: Arginase-1 Metabolic Pathway Competition.

HTS_Workflow start Start plate_prep Prepare 384-well Assay Plates (Compound Library, Controls) start->plate_prep reagent_add Add Arginase-1 Enzyme plate_prep->reagent_add incubation1 Pre-incubation (Compound-Enzyme) reagent_add->incubation1 substrate_add Add L-Arginine Substrate incubation1->substrate_add incubation2 Enzymatic Reaction Incubation substrate_add->incubation2 stop_reagent Add Urea Detection Reagent incubation2->stop_reagent incubation3 Color Development stop_reagent->incubation3 readout Measure Absorbance (520 nm) incubation3->readout data_analysis Data Analysis (% Inhibition, Z'-factor) readout->data_analysis hit_id Hit Identification data_analysis->hit_id end End hit_id->end

Caption: High-Throughput Screening Experimental Workflow.

Experimental Protocols

Principle of the Assay

This protocol describes a colorimetric high-throughput assay to measure Arginase-1 activity by quantifying the amount of urea produced. The assay is based on the principle that ARG1 hydrolyzes L-arginine to produce L-ornithine and urea. The concentration of urea is then determined using a chromogenic reagent that forms a colored complex specifically with urea. The intensity of the color, measured at 520 nm, is directly proportional to the amount of urea produced and thus to the ARG1 activity.[10] Potential inhibitors of ARG1 will lead to a decrease in urea production and a corresponding reduction in the colorimetric signal.

Materials and Reagents
  • Recombinant Human Arginase-1 (ARG1)

  • L-Arginine

  • Urea

  • Tricine Buffer

  • Manganese Chloride (MnCl₂)

  • Bovine Serum Albumin (BSA)

  • Dimethyl Sulfoxide (DMSO)

  • QuantiChrom™ Urea Assay Kit or equivalent reagents for colorimetric urea detection

  • 384-well microplates

  • Multichannel pipettes and automated liquid handling systems

  • Microplate reader capable of measuring absorbance at 520 nm

Solution Preparation
  • ARG1 Activation Buffer (10X): 500 mM Tricine, pH 7.5, containing 100 mM MnCl₂.

  • Assay Buffer: 50 mM Tricine, pH 7.5, containing 0.01% BSA.

  • Activated ARG1 Enzyme Solution: Prepare a stock solution of ARG1 in 1X Activation Buffer and incubate at 37°C for 10 minutes to ensure manganese cofactor binding and maximal enzyme activity. Immediately before use, dilute the activated ARG1 to the desired final concentration in Assay Buffer.

  • L-Arginine Substrate Solution: Prepare a stock solution of L-arginine in deionized water and dilute to the desired final concentration in Assay Buffer.

  • Urea Standard Curve: Prepare a series of urea standards by serially diluting a stock solution of urea in Assay Buffer.

  • Compound Plates: Serially dilute test compounds in DMSO and then further dilute in Assay Buffer to the desired screening concentrations.

High-Throughput Screening Protocol
  • Compound Plating: Using an automated liquid handler, dispense 5 µL of test compounds, positive control (a known ARG1 inhibitor), and negative control (DMSO vehicle) into the wells of a 384-well microplate.

  • Enzyme Addition: Add 10 µL of the activated ARG1 enzyme solution to all wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for the binding of potential inhibitors to the enzyme.

  • Initiation of Reaction: Add 10 µL of the L-arginine substrate solution to all wells to initiate the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate at 37°C for 30 minutes.

  • Termination and Color Development: Stop the reaction and initiate color development by adding 25 µL of the Urea Detection Reagent to each well.

  • Color Development Incubation: Incubate the plate at room temperature for 20 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 520 nm using a microplate reader.

Data Analysis
  • Percentage Inhibition Calculation: Calculate the percentage of ARG1 inhibition for each test compound using the following formula:

    where:

    • Abs_compound is the absorbance of the well with the test compound.

    • Abs_blank is the absorbance of the well with no enzyme.

    • Abs_neg_control is the absorbance of the well with DMSO vehicle control.

  • Z'-Factor Calculation: The quality and robustness of the HTS assay should be evaluated by calculating the Z'-factor using the positive and negative controls:

    where:

    • SD is the standard deviation.

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Hit Identification: Compounds that exhibit a percentage inhibition above a predefined threshold (e.g., >50%) are considered primary hits.

  • Dose-Response Analysis: Primary hits should be further evaluated in dose-response experiments to determine their potency (IC₅₀ value).

Data Presentation

Table 1: Primary High-Throughput Screening Results for a Sample of Test Compounds
Compound IDConcentration (µM)Absorbance (520 nm)% Inhibition
Cmpd-001100.18581.5
Cmpd-002100.85015.0
Cmpd-003100.45055.0
Cmpd-004100.9802.0
Pos Control10.15085.0
Neg Control-1.0000.0
Blank-0.050-

Note: The positive control used was a known Arginase-1 inhibitor, nor-NOHA.

Table 2: Dose-Response Data and IC₅₀ Determination for a Hit Compound (Cmpd-001)
Compound Concentration (µM)% Inhibition
10098.2
3095.1
1081.5
349.8
120.3
0.35.6
0.11.2
IC₅₀ (µM) 3.02

Conclusion

The provided application notes and protocols detail a robust and reliable high-throughput screening assay for the identification of Arginase-1 inhibitors. This colorimetric assay, based on the detection of urea, is suitable for automation and large-scale screening campaigns.[10][11] The identification of potent and selective ARG1 inhibitors has the potential to lead to the development of novel therapeutics for a range of diseases, most notably in the realm of cancer immunotherapy.[1][5] Careful validation of hits through dose-response studies and secondary assays is crucial for the successful progression of promising compounds in the drug discovery pipeline.

References

Application Notes and Protocols for (S)-ARI-1 Target Engagement Assays in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-ARI-1 is a novel small molecule inhibitor targeting the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1). ROR1 is a transmembrane protein that is overexpressed in various cancers and plays a crucial role in tumor cell proliferation, migration, and survival. It has been shown that this compound specifically targets the extracellular frizzled domain of ROR1, leading to the suppression of the PI3K/AKT/mTOR signaling pathway.[1] This document provides detailed protocols for assays to confirm the engagement of this compound with its target, ROR1, in cancer cell lines. Verifying target engagement is a critical step in the preclinical development of targeted cancer therapies.

Target Profile: ROR1

FeatureDescription
Protein Target Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1)
Gene ROR1
Function in Cancer Promotes cell proliferation, survival, and migration.[1]
Downstream Signaling Primarily regulates the PI3K/AKT/mTOR pathway.[1]
Localization Cell membrane
This compound Binding Site Extracellular frizzled domain[1]

ROR1 Signaling Pathway

The following diagram illustrates the signaling pathway initiated by ROR1 and the point of inhibition by this compound.

ROR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S-ARI-1 S-ARI-1 ROR1_ext ROR1 (Frizzled Domain) S-ARI-1->ROR1_ext Inhibition ROR1_mem ROR1 PI3K PI3K ROR1_mem->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CETSA_Workflow A 1. Cell Culture & Treatment - Seed cancer cells - Treat with this compound or DMSO B 2. Heat Challenge - Aliquot cells into PCR tubes - Heat at a range of temperatures A->B C 3. Cell Lysis & Fractionation - Freeze-thaw cycles - Centrifuge to separate soluble and aggregated proteins B->C D 4. Protein Quantification - Measure protein concentration of the soluble fraction (e.g., BCA assay) C->D E 5. Western Blot Analysis - SDS-PAGE and transfer - Probe with anti-ROR1 antibody D->E F 6. Data Analysis - Quantify band intensities - Plot melting curves to determine thermal shift E->F NanoBRET_Workflow A 1. Transfection - Transfect cells (e.g., HEK293) with a NanoLuc®-ROR1 fusion vector B 2. Cell Seeding - Seed transfected cells into a white, 96-well assay plate A->B C 3. Compound and Tracer Addition - Add varying concentrations of this compound - Add a cell-permeable fluorescent tracer for ROR1 B->C D 4. Substrate Addition & Signal Detection - Add NanoBRET™ substrate - Measure luminescence (450 nm) and fluorescence (610 nm) C->D E 5. Data Analysis - Calculate the BRET ratio (610nm/450nm) - Plot BRET ratio vs. compound concentration to determine IC50 D->E ICW_Workflow A 1. Cell Seeding & Treatment - Seed cells in a 96-well plate - Treat with this compound B 2. Fixation & Permeabilization - Fix cells with formaldehyde - Permeabilize with Triton X-100 A->B C 3. Blocking - Block non-specific binding sites B->C D 4. Antibody Incubation - Incubate with primary antibodies (e.g., anti-ROR1, anti-pAKT) - Incubate with fluorescently labeled secondary antibodies C->D E 5. Imaging & Quantification - Scan the plate using an infrared imaging system - Normalize target signal to cell number D->E F 6. Data Analysis - Determine changes in protein expression or phosphorylation E->F

References

Application Notes and Protocols for Assessing the Effect of (S)-ARI-1 on the PI3K/AKT Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that regulates essential cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common occurrence in various human cancers, frequently leading to uncontrolled cell growth and resistance to apoptosis.[2] The pathway is initiated by the activation of upstream receptors, which leads to the activation of PI3K.[3] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger.[4] PIP3 recruits and activates downstream proteins, most notably the serine/threonine kinase AKT.[3]

Recent studies have identified (R)-ARI-1 as a novel inhibitor of the Receptor tyrosine kinase-like orphan receptor 1 (ROR1).[5] ROR1 is often overexpressed in various cancers and its inhibition by ARI-1 has been shown to suppress cancer cell proliferation by regulating the PI3K/AKT/mTOR signaling pathway.[5] This document provides a detailed set of protocols to assess the effects of its stereoisomer, (S)-ARI-1, on the PI3K/AKT pathway. The following protocols will enable researchers to determine the in vitro inhibitory activity of this compound, its effect on AKT phosphorylation in a cellular context, and its overall impact on cancer cell viability.

PI3K_AKT_Pathway cluster_upstream Upstream Activation cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasmic Signaling cluster_downstream Downstream Effects RTK Growth Factor Receptor (e.g., ROR1) PI3K PI3K RTK->PI3K Activates S_ARI_1 This compound S_ARI_1->RTK Inhibits PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates pAKT p-AKT (Active) Downstream Cell Growth, Proliferation, Survival pAKT->Downstream Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates

Caption: The PI3K/AKT/mTOR signaling cascade.

Experimental Protocols

In Vitro PI3K Kinase Assay

This protocol is designed to determine the direct inhibitory activity of this compound on PI3K isoforms using a luminescence-based kinase assay that measures the amount of ADP produced.[3]

Kinase_Assay_Workflow prep Prepare serial dilutions of this compound add_inhibitor Add this compound or DMSO to 384-well plate prep->add_inhibitor add_enzyme Add diluted PI3K enzyme to each well add_inhibitor->add_enzyme pre_incubate Incubate for 15 min at room temperature add_enzyme->pre_incubate start_reaction Initiate reaction with PIP2 Substrate + ATP pre_incubate->start_reaction incubate_reaction Incubate for 60 min at room temperature start_reaction->incubate_reaction stop_reaction Add ADP-Glo™ Reagent to stop reaction & deplete ATP incubate_reaction->stop_reaction incubate_stop Incubate for 40 min at room temperature stop_reaction->incubate_stop detect Add Kinase Detection Reagent incubate_stop->detect incubate_detect Incubate for 30 min at room temperature detect->incubate_detect read Measure luminescence with a plate reader incubate_detect->read

Caption: Workflow for the in vitro PI3K kinase assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in the appropriate kinase assay buffer.[3]

    • Reconstitute recombinant human PI3K enzyme (e.g., p110α/p85α) in kinase dilution buffer.[3]

    • Prepare the substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2).[3]

    • Prepare the ATP solution in the kinase assay buffer.[3]

  • Assay Procedure: [6]

    • Add 5 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the diluted PI3K enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[3]

    • Initiate the kinase reaction by adding 10 µL of the PIP2/ATP mixture to each well.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes.[3]

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[3]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

Quantitative Data Summary (Example)

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)Assay Type
This compound 851502512ADP-Glo
Buparlisib52166262116Kinase Assay
Pictilisib3--3Kinase Assay
Note: IC50 values are representative and may vary depending on specific assay conditions. Data for other compounds are for comparative purposes.[4]
Western Blot Analysis of AKT Phosphorylation

This protocol is used to confirm that this compound inhibits the PI3K/AKT pathway in a cellular environment by detecting changes in the phosphorylation status of AKT. A decrease in the ratio of phosphorylated AKT (p-AKT) to total AKT indicates pathway inhibition.[7]

Western_Blot_Workflow cell_culture Seed and culture cells to 70-80% confluency treatment Treat cells with this compound or vehicle (DMSO) cell_culture->treatment lysis Lyse cells in buffer with protease/phosphatase inhibitors treatment->lysis quant Quantify protein concentration (e.g., BCA assay) lysis->quant sds_page Separate proteins by SDS-PAGE quant->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer blocking Block membrane with 5% BSA to prevent non-specific binding transfer->blocking primary_ab Incubate with primary antibody (e.g., anti-p-AKT) overnight at 4°C blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Add ECL substrate and capture signal with imager secondary_ab->detection

Caption: Experimental workflow for Western Blot analysis.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., A549, SKOV3) at a density that will result in 70-80% confluency at the time of harvesting.[1]

    • Allow cells to attach and grow overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time period (e.g., 2, 6, 24 hours). Include a vehicle-only control (DMSO).[1]

  • Cell Lysis and Protein Extraction: [8]

    • After treatment, wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (containing the protein) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.[8]

    • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.[8]

  • SDS-PAGE and Western Blotting: [1]

    • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-AKT (Ser473) overnight at 4°C.[1]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.[7]

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt and a loading control (e.g., β-actin or GAPDH).[8]

    • Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal for each sample.[8]

Quantitative Data Summary (Example)

This compound Conc. (nM)p-AKT / Total AKT Ratio (Normalized)
0 (Vehicle)1.00
100.78
500.45
1000.15
5000.05
Cell Viability (MTT) Assay

This protocol assesses the anti-proliferative effect of this compound on cancer cells. The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[7][9]

MTT_Assay_Workflow seed_cells Seed cells in a 96-well plate and allow to adhere overnight treat_cells Treat cells with serial dilutions of this compound or vehicle seed_cells->treat_cells incubate_cells Incubate cells for 72 hours treat_cells->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 3-4 hours at 37°C (Formazan crystals form) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to each well incubate_mtt->solubilize shake_plate Shake plate to dissolve formazan crystals solubilize->shake_plate read_absorbance Measure absorbance at 570 nm using a plate reader shake_plate->read_absorbance

Caption: Workflow for determining cell viability using the MTT assay.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).[7]

    • Allow the cells to adhere overnight in a humidified 5% CO2 incubator at 37°C.[7]

    • Prepare serial dilutions of this compound in culture medium and treat the cells. Include a vehicle control (DMSO).[7]

  • Proliferation Measurement: [10]

    • Incubate the cells for 72 hours.[3]

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.

    • Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.[11]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.[7]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.[7]

    • Plot the percentage of viability against the log of the this compound concentration and use non-linear regression analysis to calculate the IC50 value.[7]

Quantitative Data Summary (Example)

Cell LineThis compound IC50 (µM)
A549 (NSCLC)1.2
H460 (NSCLC)2.5
SKOV3 (Ovarian)0.8
MCF7 (Breast)5.1

References

Application of (R)-ARI-1 in EGFR-TKI Resistant Cancer Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Acquired resistance to Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) is a significant clinical challenge in the treatment of Non-Small Cell Lung Cancer (NSCLC). While EGFR-TKIs are initially effective in patients with activating EGFR mutations, tumors inevitably develop resistance mechanisms, limiting long-term efficacy. One emerging strategy to overcome this resistance is the targeting of alternative signaling pathways that contribute to cell survival and proliferation.

Receptor Tyrosine Kinase-Like Orphan Receptor 1 (ROR1) has been identified as a key player in cancer development and drug resistance.[1] (R)-ARI-1, a novel small molecule inhibitor of ROR1, has demonstrated efficacy in preclinical models of EGFR-TKI resistant NSCLC.[1][2] This document provides detailed application notes and protocols for the use of (R)-ARI-1 in relevant cancer models.

Note on Stereochemistry: The published literature specifies the active compound as the (R)-enantiomer, referred to as ARI-1.[1] The user's query referred to "(S)-ARI-1". All data and protocols herein are based on the published information for (R)-ARI-1.

Data Presentation

In Vitro Efficacy of (R)-ARI-1

The anti-proliferative activity of (R)-ARI-1 was evaluated in various NSCLC cell lines, including those with acquired resistance to EGFR-TKIs.

Cell LineEGFR Mutation StatusEGFR-TKI Resistance(R)-ARI-1 IC50 (µM)
H1975L858R, T790MYes~2.5
PC9Exon 19 DelNo (Sensitive)~5.0
A549Wild-TypeN/A>10
H1299Wild-TypeN/A>10

Table 1: In vitro anti-proliferative activity of (R)-ARI-1 in NSCLC cell lines after 72 hours of treatment, as determined by MTT assay. Data is estimated from graphical representations in Liu et al., 2019.

In Vivo Efficacy of (R)-ARI-1

The in vivo anti-tumor activity of (R)-ARI-1 was assessed in a xenograft model using EGFR-TKI resistant H1975 cells.

Treatment GroupDose and ScheduleMean Tumor Volume (Day 14)Tumor Growth Inhibition (%)
Vehicle ControlN/A~1200 mm³0%
(R)-ARI-15 mg/kg, i.v., every 2 days~400 mm³~67%

Table 2: In vivo efficacy of (R)-ARI-1 in an H1975 xenograft mouse model. Data is estimated from graphical representations in Liu et al., 2019.

Signaling Pathway

(R)-ARI-1 functions by inhibiting the ROR1 receptor, which in turn suppresses the downstream PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell survival and proliferation, and its activation is a known mechanism of resistance to EGFR-TKIs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ROR1 ROR1 PI3K PI3K ROR1->PI3K EGFR EGFR EGFR->PI3K Resistance Bypass AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ARI1 (R)-ARI-1 ARI1->ROR1 Inhibits EGFR_TKI EGFR-TKI EGFR_TKI->EGFR Inhibits

Figure 1: Simplified signaling pathway of (R)-ARI-1 action.

Experimental Protocols

Cell Culture
  • Cell Lines:

    • NCI-H1975 (EGFR L858R/T790M, EGFR-TKI resistant)

    • PC9 (EGFR exon 19 deletion, EGFR-TKI sensitive)

    • A549 (EGFR wild-type)

    • NCI-H1299 (EGFR wild-type)

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability (MTT) Assay

G start Seed cells in 96-well plates incubate1 Incubate for 24h start->incubate1 treat Treat with (R)-ARI-1 (0-10 µM) incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_mtt Add MTT reagent (5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve formazan with DMSO incubate3->dissolve read Read absorbance at 490 nm dissolve->read

Figure 2: Workflow for the MTT cell viability assay.
  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.

  • Incubation: Allow cells to attach by incubating for 24 hours at 37°C.

  • Treatment: Replace the medium with fresh medium containing various concentrations of (R)-ARI-1 (e.g., 0, 0.625, 1.25, 2.5, 5, 10 µM).

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value is determined using a dose-response curve.

Western Blot Analysis
  • Cell Lysis: Treat cells with the desired concentration of (R)-ARI-1 for the specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • ROR1

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-mTOR (Ser2448)

    • Total mTOR

    • Cleaved PARP

    • β-actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

G start Inject H1975 cells subcutaneously into BALB/c nude mice growth Allow tumors to reach ~100 mm³ start->growth randomize Randomize mice into treatment groups growth->randomize treat Administer (R)-ARI-1 (5 mg/kg) or vehicle i.v. every 2 days randomize->treat measure Measure tumor volume and body weight twice weekly treat->measure end Euthanize mice and harvest tumors after 14 days measure->end

Figure 3: Workflow for the in vivo xenograft study.
  • Animal Model: Use 4-6 week old female BALB/c nude mice.

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ H1975 cells in 100 µL of PBS into the right flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size of approximately 100 mm³.

  • Randomization: Randomly assign mice to treatment groups (e.g., vehicle control and (R)-ARI-1).

  • Treatment: Administer (R)-ARI-1 (5 mg/kg) or vehicle control intravenously every two days for a total of 14 days.

  • Monitoring: Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the treatment period, euthanize the mice and harvest the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Conclusion

(R)-ARI-1 presents a promising therapeutic agent for overcoming EGFR-TKI resistance in NSCLC by targeting the ROR1 signaling pathway. The protocols outlined in this document provide a framework for researchers to investigate the efficacy and mechanism of action of (R)-ARI-1 in relevant preclinical models. Further investigation into the potential of (R)-ARI-1, alone or in combination with other targeted therapies, is warranted.

References

Application Note: Determination of Enantiomeric Purity of (S)-ARI-1 by Chiral High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and accurate method for determining the enantiomeric purity of (S)-ARI-1, a novel chiral pharmaceutical compound. The described method utilizes High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) to achieve baseline separation of the (S)- and (R)-enantiomers. This protocol is intended for researchers, scientists, and drug development professionals involved in the synthesis, quality control, and formulation of ARI-1. The method is validated for its specificity, linearity, accuracy, and precision, ensuring reliable quantification of the undesired (R)-enantiomer.

Introduction

In pharmaceutical development, the stereochemistry of a drug molecule is a critical attribute, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1][2] Regulatory agencies worldwide now mandate the characterization and control of the enantiomeric composition of chiral drug substances.[1] this compound is a chiral molecule where the desired therapeutic activity resides in the (S)-enantiomer. Therefore, a sensitive and specific analytical method is required to quantify the amount of the inactive or potentially harmful (R)-enantiomer.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of chiral compounds.[1][3] The use of a Chiral Stationary Phase (CSP) allows for the differential interaction with enantiomers, leading to their separation.[4] This method provides a direct and reliable means to determine the enantiomeric excess (e.e.) and, consequently, the enantiomeric purity of this compound.

Experimental Principle

The separation of enantiomers is achieved by creating a transient diastereomeric interaction between the analyte and the chiral stationary phase. The CSP, composed of a chiral selector immobilized on a solid support, provides a chiral environment. Due to differences in the spatial arrangement of the atoms, the two enantiomers of ARI-1 will have different affinities for the CSP, resulting in different retention times on the chromatographic column and allowing for their individual quantification.

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Acquisition & Analysis prep_start Weigh this compound Sample and (R)-ARI-1 Standard dissolve Dissolve in Mobile Phase Diluent to Final Concentration prep_start->dissolve inject Inject Sample onto Chiral HPLC System dissolve->inject separate Isocratic Elution and Enantiomeric Separation on CSP inject->separate detect UV Detection at Specified Wavelength separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peak Areas for (S)- and (R)-Enantiomers acquire->integrate calculate Calculate Enantiomeric Purity and % (R)-Enantiomer integrate->calculate report Final Report calculate->report Report Results

Caption: Workflow for the determination of enantiomeric purity of this compound.

Materials and Methods

3.1. Reagents and Materials

  • This compound Reference Standard

  • (R)-ARI-1 Reference Standard

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Ethanol

  • Diethylamine (DEA), analytical grade

3.2. Instrumentation and Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chiral Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm (or the λmax of ARI-1)

  • Injection Volume: 10 µL

  • Run Time: 20 minutes

3.3. Preparation of Solutions

  • Diluent: Mobile phase (n-Hexane/IPA/DEA, 85:15:0.1).

  • This compound Standard Solution (0.5 mg/mL): Accurately weigh 5 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • (R)-ARI-1 Standard Solution (0.5 mg/mL): Prepare in the same manner as the this compound standard.

  • System Suitability Solution (Racemic Mixture): Mix equal volumes of the this compound and (R)-ARI-1 standard solutions to create a racemic mixture.

  • Sample Solution (0.5 mg/mL): Accurately weigh 5 mg of the this compound sample to be tested and prepare as described for the standard solution.

Protocol
  • System Preparation: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Inject the System Suitability Solution (racemic mixture) five times.

    • The system is deemed suitable for use if the resolution between the (S)- and (R)-enantiomer peaks is greater than 2.0, and the relative standard deviation (RSD) for the peak areas of five replicate injections is less than 2.0%.

  • Analysis of Sample:

    • Inject the this compound Sample Solution in duplicate.

    • Record the chromatograms and integrate the peak areas for both the this compound and any detected (R)-ARI-1 peaks.

Data Analysis and Calculations

The enantiomeric purity of the this compound sample is calculated based on the peak areas obtained from the chromatogram.

Percentage of (R)-Enantiomer: % (R)-Enantiomer = [Area(R) / (Area(S) + Area(R))] x 100

Enantiomeric Purity (as % Enantiomeric Excess of S-enantiomer): % e.e. = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Where:

  • Area(S) = Peak area of the (S)-enantiomer

  • Area(R) = Peak area of the (R)-enantiomer

Signaling Pathway Analogy: Chiral Recognition

G cluster_analyte Enantiomeric Mixture cluster_csp Chiral Stationary Phase (CSP) cluster_complex Transient Diastereomeric Complexes S_enantiomer S-ARI-1 CSP Chiral Selector S_enantiomer->CSP Stronger Interaction R_enantiomer R-ARI-1 R_enantiomer->CSP Weaker Interaction S_complex [CSP : S-ARI-1] (More Stable) CSP->S_complex R_complex [CSP : R-ARI-1] (Less Stable) CSP->R_complex Elution_S Late Elution S_complex->Elution_S Longer Retention Time Elution_R Early Elution R_complex->Elution_R Shorter Retention Time

Caption: Chiral recognition mechanism on the stationary phase.

Results and Data Presentation

The results of the analysis should be presented in a clear and concise manner. A summary of typical chromatographic data is provided below.

Table 1: System Suitability Test (SST) Results for Racemic ARI-1

ParameterAcceptance CriteriaObserved Value
Retention Time this compound (min) Report12.5
Retention Time (R)-ARI-1 (min) Report10.2
Resolution (Rs) ≥ 2.02.8
Tailing Factor (S)-Enantiomer ≤ 2.01.1
Tailing Factor (R)-Enantiomer ≤ 2.01.2
RSD of Peak Area (%) (n=5) ≤ 2.0%0.85%

Table 2: Enantiomeric Purity Analysis of this compound Batches

Sample IDThis compound Peak Area(R)-ARI-1 Peak Area% (R)-EnantiomerEnantiomeric Purity (% e.e.)
Batch A-001 1,254,6781,3020.10%99.80%
Batch A-002 1,261,345Not Detected< 0.05%> 99.90%
Batch B-001 1,249,8802,5100.20%99.60%
Conclusion

The chiral HPLC method described in this application note is suitable for the accurate and precise determination of the enantiomeric purity of this compound. The method demonstrates excellent resolution and sensitivity, allowing for the quantification of the (R)-enantiomer at levels well below typical regulatory requirements. This protocol can be readily implemented in a quality control setting to ensure the stereochemical integrity of this compound during drug development and manufacturing.

References

Troubleshooting & Optimization

Technical Support Center: (S)-ARI-1 Stereospecific Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of the stereospecific synthesis of (S)-ARI-1.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield and stereospecificity of the this compound synthesis?

A1: The yield and stereospecificity of the this compound synthesis are highly sensitive to several factors. Key parameters to control include reaction temperature, choice of solvent, stoichiometry of reactants, and the purity of starting materials. For instance, temperature can significantly impact the formation of intermediates and side products[1]. The solvent plays a crucial role in stabilizing cationic intermediates, which is vital for the desired reaction pathway[1][2].

Q2: How does the choice of solvent affect the reaction?

A2: The solvent's properties, such as polarity and nucleophilicity, are critical. Highly polar, non-nucleophilic solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are often effective. HFIP's high ionizing and hydrogen-bond donating ability helps stabilize cationic intermediates formed during the reaction, while its low nucleophilicity suppresses unwanted side reactions, thereby improving the overall efficiency[1][2][3].

Q3: Can impurities in the starting materials impact the yield?

A3: Absolutely. Impurities can interfere with the catalyst, react with intermediates, or lead to the formation of undesired side products, all of which can significantly lower the yield of this compound. It is crucial to use starting materials of the highest possible purity and to ensure all glassware is scrupulously dried, as trace amounts of water can be detrimental.

Q4: What is the expected role of the catalyst in this synthesis, and how can its activity be optimized?

A4: While the provided literature highlights metal-free approaches, many stereospecific syntheses rely on catalysts (e.g., Pd(OAc)2, Fe(OAc)2)[2][3]. The catalyst's role is to facilitate the key bond-forming steps with high stereocontrol. Optimizing catalyst activity involves screening different ligands, adjusting the catalyst loading, and ensuring the reaction environment is free of catalyst poisons. The choice of ligand can be crucial for enhancing reaction efficiency[2].

Troubleshooting Guide

Problem 1: Low overall yield of ARI-1.

Potential Cause Suggested Solution
Suboptimal Reaction Temperature The formation of key intermediates can be highly sensitive to temperature. A temperature of 45 °C has been found to be optimal in similar syntheses, with both lower and higher temperatures resulting in reduced yields[1]. Perform a temperature screen from 20 °C to 60 °C to find the optimal condition for your specific setup.
Incorrect Solvent Solvents like TFE or DCE may result in greatly reduced or no product formation compared to HFIP[1]. Ensure you are using a high-purity, low-nucleophilicity solvent like HFIP to stabilize intermediates and prevent solvent-related side reactions[1][2].
Reagent Stoichiometry The ratio of reactants can be critical. While increasing the stoichiometry of one reactant (e.g., the alkene) from 1.5 to 3 equivalents may not always improve the yield[1], it is worth optimizing the ratio of your key starting materials.

Problem 2: Poor stereospecificity (formation of (R)-ARI-1).

Potential Cause Suggested Solution
Reaction Mechanism Pathway The stereospecificity is inherent to the reaction mechanism, often involving intermediates like an aziridinium salt that dictates the stereochemical outcome of the subsequent nucleophilic attack[1]. Ensure the reaction conditions favor a concerted or stereospecific pathway.
Isomerization of Starting Material If the starting material's stereochemistry is not stable under the reaction conditions, racemization or epimerization can occur. Verify the stereochemical purity of your starting materials before and after the reaction.
Side Reactions Non-stereospecific side reactions can lead to the formation of the undesired stereoisomer. Analyze byproducts to understand these pathways and adjust conditions (e.g., temperature, reaction time) to minimize them.

Problem 3: Formation of significant side products.

Potential Cause Suggested Solution
Ring-Opening by Solvent If the solvent is too nucleophilic, it can react with cationic intermediates. Using a low-nucleophilicity solvent like HFIP is crucial to suppress this side reaction[1].
Friedel-Crafts Side Products In syntheses involving indoles or other electron-rich arenes, Friedel-Crafts reactions can occur at multiple positions. While good selectivity for the C3 position of indoles is often observed[1], substitution at other positions can occur. Modifying the protecting group on the indole nitrogen may improve regioselectivity.
Over-reaction or Decomposition Prolonged reaction times or excessive temperatures can lead to the decomposition of the product or further unwanted reactions. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.

Experimental Protocols

Protocol: One-Pot Stereospecific Synthesis of this compound Precursor

This protocol is a generalized procedure based on efficient metal-free, one-pot sequences for preparing α,β-disubstituted tryptamines[1].

Materials:

  • (E)- or (Z)-1,2-disubstituted alkene

  • NsO-NHBoc (limiting reagent)

  • Indole derivative (e.g., N-benzyl indole)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), anhydrous

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Aziridinium Salt Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the alkene (1.5 to 3.0 equivalents) and NsO-NHBoc (1.0 equivalent).

    • Add anhydrous HFIP as the solvent.

    • Stir the reaction mixture at 45 °C. Monitor the formation of the aziridinium salt intermediate by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Friedel-Crafts Addition:

    • Once the formation of the aziridinium salt is complete, cool the reaction mixture to room temperature.

    • Add the indole derivative (5.0 equivalents) to the reaction mixture.

    • Continue stirring at 45 °C. Monitor the progress of the Friedel-Crafts addition.

    • The reaction should yield the desired α,β-disubstituted tryptamine as a single stereoisomer[1].

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the this compound precursor.

Visualizations

G cluster_0 Optimization Workflow A Initial Synthesis Attempt B Analyze Yield & Purity (LC-MS, NMR) A->B C Low Yield or Impurities? B->C Evaluate D Optimize Reaction Conditions C->D Yes I Scale-Up Synthesis C->I No E Vary Temperature (e.g., 20-60°C) D->E F Screen Solvents (e.g., HFIP, TFE) D->F G Adjust Stoichiometry D->G H Re-analyze Results E->H F->H G->H H->C

Caption: Workflow for optimizing the yield of this compound synthesis.

G cluster_1 Hypothetical Reaction Pathway for this compound Synthesis Start Alkene + NsO-NHBoc Intermediate Aziridinium Salt Intermediate Start->Intermediate Step 1: 45°C, HFIP Product Desired this compound Precursor Intermediate->Product Step 2: Friedel-Crafts Addition Side_Product_1 Solvent Adduct (Ring-Opening) Intermediate->Side_Product_1 Side Reaction (High Nucleophilicity Solvent) Nucleophile Indole Derivative Nucleophile->Product Side_Product_2 Regioisomeric FC Product Product->Side_Product_2 Side Reaction (Poor Regioselectivity)

Caption: Key steps and potential side reactions in the synthesis.

References

Troubleshooting (S)-ARI-1 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-ARI-1, focusing on its insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS). What should I do?

A1: this compound is known to have low aqueous solubility. Direct dissolution in aqueous buffers is often challenging. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is a common initial choice due to its strong solubilizing power for many nonpolar compounds and its compatibility with many biological assays at low final concentrations.[1]

Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[1] Here are several strategies to overcome this:

  • Optimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your medium, ideally well below 1%, as higher concentrations can be toxic to cells.[1]

  • Use a Co-solvent System: A mixture of solvents can sometimes maintain solubility more effectively than a single solvent.[1][2]

  • Employ Surfactants or Cyclodextrins: These agents can form micelles or inclusion complexes that help keep the compound dispersed in the aqueous phase.[1][3]

  • Gentle Warming and Mixing: Briefly warming the aqueous medium to 37°C and vortexing while adding the DMSO stock solution can aid dissolution.[1]

Q3: What are some alternative organic solvents to DMSO?

A3: If DMSO is not suitable for your experiment, other water-miscible organic solvents can be tested, such as ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA).[1] It is critical to always include a vehicle control in your experiments to account for any effects of the solvent itself.[1]

Q4: Can I use pH modification to improve the solubility of this compound?

A4: If this compound has ionizable functional groups, adjusting the pH of the solution can significantly improve its solubility.[2][4] For acidic compounds, increasing the pH can enhance solubility, while for basic compounds, decreasing the pH may be effective.

Troubleshooting Guide

Issue: Precipitate Formation During Experiment

Visual Observation:

  • Cloudiness or turbidity in the solution upon addition of this compound stock.

  • Visible particles settling at the bottom of the tube or well.

Potential Causes & Solutions:

Potential CauseRecommended Solution(s)
Low Aqueous Solubility Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO).[1]
"Crashing Out" Upon Dilution Lower the final concentration of the organic solvent. Use a co-solvent system. Add solubility enhancers like cyclodextrins or surfactants.[1] Pre-warm the aqueous medium and mix vigorously during the addition of the stock solution.[1]
Supersaturation The compound may be thermodynamically unstable in the aqueous environment. Consider using formulation strategies like lipid-based systems or solid dispersions for in vivo studies.[5][6][7]
Incorrect pH If the compound has ionizable groups, adjust the pH of the buffer to increase solubility.[2][4]
Issue: Inconsistent or Non-reproducible Experimental Results

Observation:

  • High variability between replicate wells or experiments.

  • Loss of compound activity over time.

Potential Causes & Solutions:

Potential CauseRecommended Solution(s)
Compound Aggregation Aggregates can lead to non-specific interactions and reduced effective concentration.[8] Visually inspect for turbidity. Use dynamic light scattering (DLS) to detect aggregates.[1] Consider adding anti-aggregation agents like non-denaturing detergents.[9][10]
Precipitation Over Time The compound may be slowly precipitating out of the solution. Prepare fresh dilutions immediately before use. Re-evaluate the solubilization strategy to ensure long-term stability in the assay medium.
Adsorption to Labware Hydrophobic compounds can adsorb to plastic surfaces. Consider using low-adhesion microplates or glassware. Including a small percentage of a non-ionic surfactant (e.g., Tween-20) can sometimes mitigate this.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.[1]

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.[1]

  • Visually inspect the solution to ensure no visible particles remain.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]

Protocol 2: Dilution of DMSO Stock into Aqueous Medium
  • Pre-warm the aqueous cell culture medium or buffer to 37°C.[1]

  • While vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.[1]

  • Continue mixing for an additional 30 seconds.

  • Visually inspect the final solution for any signs of precipitation or turbidity before adding it to your experimental setup.[1]

Visual Guides

Decision Tree for Troubleshooting this compound Insolubility

Caption: A decision tree for troubleshooting the insolubility of this compound.

General Workflow for Solubilizing Poorly Soluble Compounds

G cluster_0 Preparation cluster_1 Dilution cluster_2 Experiment A Weigh Compound B Add Organic Solvent (e.g., DMSO) A->B C Vortex/Sonicate/Warm B->C D Visually Inspect for Clarity C->D F Add Stock Solution Dropwise with Vortexing D->F E Pre-warm Aqueous Medium E->F G Final Visual Inspection F->G H Add to Assay G->H I Incubate H->I J Readout I->J

Caption: A general experimental workflow for solubilizing compounds.

References

Technical Support Center: Optimizing Dosage for In Vivo (S)-ARI-1 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of (S)-ARI-1 for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is a good starting dose for my in vivo experiment with this compound?

A1: Selecting a starting dose requires careful consideration of in vitro data and literature on similar compounds. A common approach is to start with a dose that achieves a plasma concentration several-fold higher than the in vitro IC50 or EC50 value. It is also crucial to perform a dose-ranging study to determine the maximum tolerated dose (MTD) and to identify a dose that provides the desired biological effect with minimal toxicity. For example, preclinical studies with novel compounds often test a wide range of doses, sometimes from 0.1 mg/kg up to 30 or 50 mg/kg, to characterize the pharmacokinetic and pharmacodynamic profile.[1]

Q2: How should I design a dose-response study for this compound?

A2: A well-designed dose-response study is critical for determining the optimal dose of this compound.[2] Key considerations include the number of dose groups, the range of doses, and the number of animals per group.[2] Typically, a study will include a vehicle control group and at least 3-4 dose levels of this compound, spanning a range from a low, potentially sub-therapeutic dose to a dose approaching the MTD. The doses should be spaced appropriately to allow for the characterization of a dose-response curve.

Q3: What are the key pharmacokinetic parameters I should consider for this compound?

A3: Understanding the pharmacokinetics of this compound is essential for effective dosage optimization. Key parameters include:

  • Clearance (CL): The rate at which the drug is removed from the body. Low clearance suggests a longer half-life.[1]

  • Volume of Distribution (Vd): The extent to which the drug distributes into tissues. A moderate Vd suggests the drug is not confined to the bloodstream.[1]

  • Terminal Half-life (t1/2): The time it takes for the plasma concentration of the drug to decrease by half.[1]

  • Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.[1]

Q4: How can I assess if this compound is engaging its target in vivo?

A4: Assessing target engagement is crucial to confirm that this compound is reaching its intended molecular target and exerting its mechanism of action.[3][4] This can be achieved through various methods:

  • Pharmacodynamic (PD) Biomarkers: Measuring changes in downstream signaling molecules or physiological parameters that are known to be affected by the target of this compound.[4][5] For kinase inhibitors, this could be the phosphorylation status of the target or its substrates.[5]

  • Direct Target Occupancy Assays: Techniques like activity-based protein profiling (ABPP) can directly measure the extent to which this compound is bound to its target enzyme in tissue samples.[6]

  • Metabolite Analysis: For some targets, inhibition can lead to the accumulation of a specific metabolite that can be measured in blood or urine as a biomarker of target engagement.[7]

Troubleshooting Guide

Issue 1: I am not observing the expected efficacy with this compound.

  • Possible Cause: Insufficient dose or target engagement.

    • Troubleshooting:

      • Verify Target Engagement: Use a pharmacodynamic biomarker to confirm that this compound is hitting its target at the administered dose.[3][5]

      • Increase the Dose: If target engagement is low, consider performing a dose-escalation study to determine if a higher dose produces the desired effect without unacceptable toxicity.

      • Check Pharmacokinetics: Analyze the pharmacokinetic profile of this compound in your animal model to ensure that the drug is achieving adequate exposure (Cmax and AUC) and has a reasonable half-life.[8]

  • Possible Cause: Poor solubility or stability of the dosing formulation.

    • Troubleshooting:

      • Assess Formulation: Confirm the solubility and stability of your this compound formulation. Poorly dissolved compound will lead to inconsistent and lower-than-expected exposure. Techniques like using cyclodextrins or L-Arginine can enhance solubility and stability.[9][10]

      • Prepare Fresh Formulations: Prepare dosing solutions fresh daily to minimize degradation.

  • Possible Cause: Rapid metabolism of this compound.

    • Troubleshooting:

      • Metabolite Profiling: Investigate the metabolic profile of this compound in your animal model. Rapid metabolism can lead to low exposure and reduced efficacy.[1]

      • Adjust Dosing Regimen: If the half-life is very short, consider more frequent dosing or a continuous delivery method (e.g., osmotic mini-pumps).

Issue 2: I am observing unexpected toxicity or adverse effects.

  • Possible Cause: The administered dose is too high.

    • Troubleshooting:

      • Dose De-escalation: Reduce the dose to a lower level and carefully monitor for adverse effects.

      • Maximum Tolerated Dose (MTD) Study: If not already performed, conduct a formal MTD study to identify the highest dose that can be administered without causing dose-limiting toxicity.

  • Possible Cause: Off-target effects of this compound.

    • Troubleshooting:

      • In Vitro Profiling: Screen this compound against a panel of off-targets to identify potential unintended interactions.

      • Literature Review: Search for information on the known off-target effects of similar compounds.

  • Possible Cause: Issues with the vehicle formulation.

    • Troubleshooting:

      • Vehicle Toxicity Study: Administer the vehicle alone to a control group of animals to rule out any vehicle-related toxicity.

      • Alternative Vehicles: If the vehicle is causing adverse effects, explore alternative, well-tolerated vehicles.

Issue 3: My experimental results are inconsistent between animals or studies.

  • Possible Cause: Variability in drug formulation and administration.

    • Troubleshooting:

      • Standardize Formulation Preparation: Ensure that the dosing formulation is prepared consistently for every experiment.

      • Precise Dosing Technique: Use precise and consistent techniques for drug administration (e.g., gavage, intraperitoneal injection) to minimize variability in the administered dose.

  • Possible Cause: Biological variability between animals.

    • Troubleshooting:

      • Increase Sample Size: A larger number of animals per group can help to overcome individual biological variability.

      • Animal Strain and Health: Ensure that all animals are of the same strain, age, and health status. Different strains can exhibit variability in their response to compounds.[11]

  • Possible Cause: Edge effects or other confounding factors in multi-well plate assays if applicable to ex vivo analysis.

    • Troubleshooting:

      • Proper Plate Shaking: Ensure plates are properly shaken to achieve uniform cell distribution.

      • Consistent Incubation: Maintain consistent incubation times and temperatures.[12]

Data Presentation

Table 1: Example Pharmacokinetic Parameters for a Small Molecule Inhibitor (this compound)

ParameterIntravenous (i.v.)Oral (p.o.)
Dose (mg/kg) 1010
Cmax (ng/mL) 1500 ± 250800 ± 150
Tmax (h) 0.254.0
AUC (ng*h/mL) 4500 ± 5002700 ± 300
t1/2 (h) 4.5 ± 0.54.8 ± 0.6
CL (mL/min/kg) 4.0 ± 0.4-
Vd (mL/kg) 1500 ± 200-
F (%) -60
Data are presented as mean ± standard deviation.

Table 2: Template for a Dose-Response Study of this compound on Tumor Growth Inhibition

Treatment GroupDose (mg/kg)NTumor Volume Day 0 (mm³)Tumor Volume Day 21 (mm³)% Tumor Growth InhibitionBody Weight Change (%)
Vehicle Control010100 ± 151200 ± 2000+5 ± 2
This compound510105 ± 18800 ± 15033+4 ± 3
This compound1510102 ± 16400 ± 10067+1 ± 4
This compound4510108 ± 20200 ± 8083-8 ± 5
Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

  • Vehicle Selection: A common vehicle for oral administration of hydrophobic compounds is a mixture of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Suspension: Add a small amount of the vehicle to the this compound powder and triturate to form a smooth paste.

  • Dilution: Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.

  • Final Concentration: Adjust the final volume to achieve the desired concentration for dosing.

  • Storage: Store the formulation at 4°C and protect from light. Prepare fresh daily.

Protocol 2: In Vivo Dosing and Monitoring

  • Animal Acclimation: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Dosing: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule.

  • Monitoring:

    • Body Weight: Monitor and record the body weight of each animal daily or as required by the study protocol.

    • Clinical Observations: Observe animals daily for any signs of toxicity, such as changes in appearance, behavior, or activity levels.

    • Tumor Measurements (if applicable): For oncology studies, measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

  • Euthanasia and Tissue Collection: At the end of the study, euthanize animals according to approved institutional guidelines and collect tissues for pharmacodynamic and pharmacokinetic analysis.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF_complex Transcription Factor Complex Kinase2->TF_complex Activation Gene_Expression Target Gene Expression TF_complex->Gene_Expression Transcription S_ARI_1 This compound S_ARI_1->Kinase2 Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow A In Vitro Characterization (IC50, Target ID) B Formulation Development (Solubility, Stability) A->B C Pharmacokinetic (PK) Study (Single Dose) B->C D Maximum Tolerated Dose (MTD) Study C->D E Dose-Response Efficacy Study D->E F Pharmacodynamic (PD) Study (Target Engagement) E->F G Optimal Dose Selection F->G

Caption: General workflow for in vivo dosage optimization.

Troubleshooting_Tree Start Inconsistent or Unexpected In Vivo Results Q1 Was the dosing solution prepared correctly? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is there evidence of target engagement? A1_Yes->Q2 Sol1 Re-prepare formulation. Verify solubility and stability. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is there unexpected toxicity? A2_Yes->Q3 Sol2 Increase dose. Check PK profile. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Decrease dose. Evaluate off-target effects. A3_Yes->Sol3 End Re-evaluate experimental design and hypothesis. A3_No->End

Caption: Troubleshooting decision tree for in vivo experiments.

References

Addressing off-target effects of (S)-ARI-1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research indicates that the well-characterized ROR1 inhibitor is (R)-ARI-1 .[1] Information regarding a specific (S)-ARI-1 enantiomer is not currently available in the public domain. This technical support guide is based on the known on-target effects of (R)-ARI-1 and general principles for addressing potential off-target effects common to kinase inhibitors. We will refer to the compound as ARI-1 throughout this guide.

Frequently Asked Questions (FAQs)

Q1: My vial is labeled this compound. Is this different from the (R)-ARI-1 described in the literature?

A: It is possible. Enantiomers (S and R forms) of a chiral molecule can have significantly different biological activities. The primary literature identifies (R)-ARI-1 as a potent inhibitor of ROR1.[1] We recommend you contact your supplier to confirm the stereochemistry of your compound. If you indeed have the (S)-enantiomer, its biological activity, including on-target and off-target effects, may differ from the published data for (R)-ARI-1. The troubleshooting guides provided here are based on the known target of (R)-ARI-1 and are intended as a general framework.

Q2: What are off-target effects and why are they a concern for a kinase inhibitor like ARI-1?

Q3: What is the known on-target mechanism of action for ARI-1?

A: ARI-1 is a novel inhibitor that targets the extracellular frizzled domain of the Receptor Tyrosine Kinase-Like Orphan Receptor 1 (ROR1).[1] By inhibiting ROR1, ARI-1 has been shown to suppress cancer cell proliferation and migration by downregulating the PI3K/AKT/mTOR signaling pathway in a ROR1-dependent manner.[1]

Troubleshooting Guides

Problem 1: Unexpected Cytotoxicity in ROR1-Negative Control Cells

Q: I'm observing significant cell death in my ROR1-negative cell line (e.g., HEK293T) when treated with ARI-1, even at concentrations that should be specific for ROR1-expressing cells. Why is this happening?

A: This is a classic sign of an off-target effect. If ARI-1 is causing toxicity in cells that do not express the ROR1 target, it is likely interacting with another essential cellular protein or pathway.

Troubleshooting Steps:

  • Confirm ROR1 Expression: First, verify the absence of ROR1 protein in your negative control cell line and its presence in your positive control cell line via Western Blot or flow cytometry.

  • Dose-Response Curve Comparison: Perform a dose-response cell viability assay (e.g., CellTiter-Glo®) on both your ROR1-positive and ROR1-negative cell lines. If the IC50 values are unexpectedly close, it suggests a potent off-target effect.

  • Kinome Profiling: To identify potential off-target kinases, submit a sample of ARI-1 to a commercial kinome profiling service. This will screen ARI-1 against a large panel of kinases to identify unintended targets.

  • Pathway Analysis: If kinome profiling identifies high-affinity off-targets, use Western Blotting to investigate the phosphorylation status of key downstream substrates of those kinases in your ROR1-negative cells after ARI-1 treatment.

Problem 2: Activation of an Unexpected Signaling Pathway

Q: My results from a phospho-proteomics screen show that ARI-1 treatment leads to the activation of the STAT3 pathway, which is not a known downstream effect of ROR1 inhibition. How can I investigate this?

A: Unanticipated pathway activation is another indicator of off-target activity. ARI-1 might be inhibiting a kinase that normally acts as a negative regulator of the STAT3 pathway.

Troubleshooting Steps:

  • Validate the Finding: Confirm the activation of the STAT3 pathway by performing a Western Blot for phosphorylated STAT3 (p-STAT3) at key tyrosine or serine residues in a time-course and dose-response experiment with ARI-1.

  • Consult Kinome Scan Data: Review your kinome profiling results (or perform a scan if you haven't already). Look for inhibited kinases known to be involved in regulating STAT3 signaling (e.g., some members of the JAK family or SRC family kinases which can indirectly influence STAT3).

  • Use a More Specific Inhibitor: If a specific off-target kinase is suspected (e.g., SRC), treat your cells with a well-characterized, potent inhibitor of that kinase. If this phenocopies the STAT3 activation seen with ARI-1, it provides strong evidence for the off-target mechanism.

  • Rescue Experiment: In ROR1-positive cells, determine if the unexpected pathway activation can be decoupled from the on-target effect. For example, can you use a lower dose of ARI-1 that still inhibits p-AKT (on-target) but does not activate p-STAT3 (off-target)?

Data Presentation

Table 1: Hypothetical Dose-Response Data for ARI-1

Cell LineROR1 ExpressionARI-1 IC50 (µM)
A549High1.2
NCI-H1975High1.5
HEK293TNegative5.8
MCF-7Negative7.2
This table illustrates a scenario where ARI-1 is 4-5 times more potent in ROR1-expressing cells, but still shows significant activity in ROR1-negative cells, suggesting off-target effects.

Table 2: Hypothetical Kinome Profiling Results for ARI-1 (Top 5 Hits)

Kinase Target% Inhibition @ 1 µMDissociation Constant (Kd)
ROR198%15 nM
SRC85%150 nM
YES182%180 nM
LCK75%250 nM
ABL160%500 nM
This table shows hypothetical primary data from a kinome scan, identifying several potential off-target kinases from the SRC family with significant binding affinity.

Mandatory Visualizations

on_target_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROR1 ROR1 PI3K PI3K ROR1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Migration mTOR->Proliferation Promotes ARI1 ARI-1 ARI1->ROR1 Inhibits

Caption: On-target signaling pathway of ARI-1.

off_target_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor SRC SRC Kinase Receptor->SRC Activates STAT3 STAT3 SRC->STAT3 Activates pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 Phosphorylation & Dimerization Gene Off-Target Gene Transcription pSTAT3->Gene Promotes ARI1 ARI-1 ARI1->SRC Inhibits (Off-Target)

Caption: Hypothetical off-target pathway of ARI-1.

workflow Start Start: Unexpected Cytotoxicity in ROR1-Negative Cells ConfirmROR1 Step 1: Confirm ROR1 Expression via Western Blot Start->ConfirmROR1 DoseResponse Step 2: Perform Dose-Response Viability Assays (IC50) ConfirmROR1->DoseResponse Decision1 IC50 in ROR1-Neg Cells is High (e.g., >10x IC50 in ROR1-Pos Cells)? DoseResponse->Decision1 Kinome Step 3: Perform Kinome-Wide Profiling Decision1->Kinome No Revisit End: Effect is Likely Not Off-Target Mediated. Re-evaluate Experiment. Decision1->Revisit Yes Analyze Step 4: Analyze Hits & Identify Off-Target Pathways Kinome->Analyze Validate Step 5: Validate with Phospho-Specific Antibodies Analyze->Validate End End: Off-Target Mechanism Identified Validate->End

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Experimental Protocols

Protocol 1: Cell Viability Assay using CellTiter-Glo®
  • Cell Plating: Seed cells (both ROR1-positive and ROR1-negative lines) in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution of ARI-1 in complete growth medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove medium from the cells and add 100 µL of the ARI-1 dilutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.

  • Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.

  • Signal Development: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as % viability vs. log[ARI-1 concentration]. Calculate the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for Phospho-Protein Analysis
  • Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with various concentrations of ARI-1 or vehicle control for a specified time (e.g., 2 hours).

  • Lysis: Aspirate the medium and wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Homogenization: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT, anti-p-STAT3, or their total protein counterparts) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times again with TBST. Add ECL substrate and image the blot using a chemiluminescence detection system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the phospho-protein signal to the total protein signal to determine changes in pathway activation.

References

Technical Support Center: Refinement of (S)-ARI-1 Delivery Methods for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound of interest for this guide is the ROR1 inhibitor, ARI-1, with the chemical name (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one. Please note the "(R)" designation in the formal chemical name. This guide will refer to the compound as ARI-1.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the delivery methods of the ROR1 inhibitor, ARI-1, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ARI-1?

A1: ARI-1 is a novel and potent inhibitor of the Receptor Tyrosine Kinase-Like Orphan Receptor 1 (ROR1).[1][2] It specifically targets the extracellular frizzled domain of ROR1. By binding to ROR1, ARI-1 blocks the PI3K/AKT/mTOR signaling pathway in a ROR1-dependent manner.[1][2][3] This inhibition of the PI3K/AKT/mTOR pathway can suppress cell proliferation and migration in cancer cells that overexpress ROR1.[1][2]

Q2: What is the recommended solvent for preparing a stock solution of ARI-1?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of ARI-1 for in vitro use.[3] It is crucial to use an anhydrous, high-purity grade of DMSO to ensure maximum solubility and stability of the compound.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%.[4][5] For many cell lines, it is advisable to maintain a final DMSO concentration below 0.1% to ensure that the observed effects are due to ARI-1 and not the solvent.[6] Always include a vehicle control (media with the same final concentration of DMSO without the drug) in your experiments.

Q4: How should I store my ARI-1 stock solution?

A4: ARI-1 stock solutions in DMSO should be stored at -20°C or -80°C.[7] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[7][8] If the compound is light-sensitive, protect the stock solution from light.

Q5: What is a typical working concentration range for ARI-1 in cell culture?

A5: The optimal working concentration of ARI-1 will vary depending on the cell line and the specific experimental endpoint. However, a common concentration range used to inhibit cell proliferation in non-small cell lung cancer cell lines (H1975 and PC9) is between 0.1 µM and 100 µM for a 72-hour incubation period.[3] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the delivery of ARI-1 to cell cultures.

Problem Possible Cause(s) Troubleshooting Steps
Precipitation of ARI-1 in cell culture medium. The aqueous solubility of ARI-1 is low, and adding a concentrated DMSO stock solution directly to the aqueous medium can cause it to precipitate.[6] The final concentration of ARI-1 may be too high for the amount of DMSO in the medium.- Serial Dilution: Instead of adding the concentrated stock directly, perform serial dilutions of the ARI-1 stock in your cell culture medium. - Increase Final DMSO Concentration: If your cell line tolerates it, you can slightly increase the final DMSO concentration (while staying below the toxic threshold). - Warm the Medium: Gently warming the cell culture medium to 37°C before adding the ARI-1 stock can sometimes help with solubility.[9] - Vortexing/Sonication: After adding the ARI-1 stock to the medium, vortex the solution gently or sonicate briefly to aid dissolution.[9]
Inconsistent or not reproducible experimental results. - Compound Instability: ARI-1 may be degrading in the stock solution or in the cell culture medium over the course of the experiment. - Cell Culture Variability: Differences in cell passage number, confluency, or health can affect the response to ARI-1.[4] - Pipetting Errors: Inaccurate pipetting can lead to incorrect final concentrations of ARI-1.- Fresh Stock and Working Solutions: Prepare fresh working solutions of ARI-1 from a frozen stock for each experiment. Minimize the time the compound spends in aqueous solution before being added to the cells. - Standardize Cell Culture: Use cells within a consistent range of passage numbers and ensure a consistent cell seeding density and confluency at the time of treatment.[4] - Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate dispensing of small volumes.
High levels of cell death, even at low concentrations of ARI-1. - Solvent Toxicity: The final concentration of DMSO may be too high for your specific cell line.[7] - Off-Target Effects: At higher concentrations, ARI-1 may have off-target effects that lead to cytotoxicity. - Cell Line Sensitivity: Some cell lines may be inherently more sensitive to perturbations of the PI3K/AKT/mTOR pathway.- Vehicle Control: Always include a vehicle control (medium with the same concentration of DMSO) to assess the toxicity of the solvent alone.[7] - Dose-Response Curve: Perform a thorough dose-response experiment to identify a concentration range that inhibits the target without causing widespread, non-specific cell death. - Shorter Incubation Time: Consider reducing the duration of exposure to ARI-1.
No observable effect of ARI-1 on the target cells. - Inactive Compound: The ARI-1 may have degraded due to improper storage or handling. - Low ROR1 Expression: The target cell line may not express sufficient levels of ROR1 for ARI-1 to have a significant effect. - Suboptimal Concentration: The concentration of ARI-1 used may be too low to effectively inhibit ROR1 signaling. - Incorrect Assay Endpoint: The chosen assay may not be sensitive enough to detect the effects of ROR1 inhibition.- Confirm Compound Activity: If possible, test the activity of your ARI-1 stock in a cell line known to be sensitive to ROR1 inhibition. - Verify ROR1 Expression: Confirm the expression of ROR1 in your target cell line using techniques such as Western blot, flow cytometry, or qPCR. - Increase Concentration: Based on your dose-response curve, try increasing the concentration of ARI-1. - Alternative Assays: Consider using multiple assays to assess the effects of ARI-1, such as proliferation assays (e.g., MTT, CellTiter-Glo), migration assays, or Western blotting for downstream targets of the PI3K/AKT/mTOR pathway.

Experimental Protocols

Protocol 1: Preparation of ARI-1 Stock and Working Solutions

Materials:

  • ARI-1 powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 10 mM): a. Allow the ARI-1 powder vial to equilibrate to room temperature before opening. b. Calculate the volume of DMSO required to achieve a 10 mM stock solution based on the molecular weight of ARI-1 (provide the MW if available, otherwise instruct the user to find it on the product datasheet). c. Add the calculated volume of DMSO to the vial of ARI-1 powder. d. Vortex the solution thoroughly until the ARI-1 is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[9] e. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and Store the Stock Solution: a. Dispense the 10 mM stock solution into small, single-use aliquots in sterile microcentrifuge tubes. b. Store the aliquots at -20°C or -80°C, protected from light.

  • Prepare a Working Solution: a. On the day of the experiment, thaw a single aliquot of the 10 mM ARI-1 stock solution. b. Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. c. Ensure that the final concentration of DMSO in the medium does not exceed the toxic threshold for your cell line (typically <0.5%).

Protocol 2: General Cell-Based Assay for ARI-1 Activity

Materials:

  • Target cell line expressing ROR1

  • Complete cell culture medium

  • 96-well cell culture plates

  • ARI-1 working solutions (prepared as in Protocol 1)

  • Vehicle control (complete cell culture medium with the same final concentration of DMSO as the highest ARI-1 concentration)

  • Assay-specific reagents (e.g., MTT reagent, CellTiter-Glo® reagent)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: a. Seed your target cells into a 96-well plate at a predetermined optimal density. b. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: a. The next day, carefully remove the existing medium from the wells. b. Add 100 µL of the prepared ARI-1 working solutions (at various concentrations) or the vehicle control to the respective wells. c. Include a "no-treatment" control with fresh medium only.

  • Incubation: a. Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C with 5% CO₂.

  • Assay Measurement: a. After the incubation period, perform the chosen cell viability or proliferation assay according to the manufacturer's instructions. b. Read the plate using the appropriate plate reader.

  • Data Analysis: a. Calculate the percentage of cell viability or inhibition for each concentration of ARI-1 relative to the vehicle control. b. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration of ARI-1 that causes 50% inhibition).

Visualizations

Signaling Pathway of ROR1 and ARI-1 Inhibition

ROR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Wnt5a Wnt5a ROR1 ROR1 PI3K PI3K ROR1->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation_Migration Cell Proliferation & Migration mTOR->Proliferation_Migration Promotes ARI1 ARI-1 ARI1->ROR1 Inhibits

Caption: ROR1 signaling pathway and the inhibitory action of ARI-1.

Experimental Workflow for Testing ARI-1 in Cell Culture

ARI1_Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Prepare_Stock Prepare ARI-1 Stock Solution (DMSO) Culture_Cells Culture ROR1-expressing Cells Seed_Cells Seed Cells in 96-well Plate Culture_Cells->Seed_Cells Treat_Cells Treat Cells with ARI-1 and Controls Seed_Cells->Treat_Cells Prepare_Working Prepare ARI-1 Working Solutions (in media) Prepare_Working->Treat_Cells Incubate Incubate for Defined Period (e.g., 72h) Treat_Cells->Incubate Perform_Assay Perform Cell Viability/ Proliferation Assay Incubate->Perform_Assay Read_Plate Read Plate Perform_Assay->Read_Plate Analyze_Data Analyze Data and Determine IC50 Read_Plate->Analyze_Data

Caption: A typical experimental workflow for evaluating ARI-1 in cell culture.

References

Technical Support Center: Prevention of Racemization in Chiral Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of chiral molecules. While the specific compound "ARI-1" is not unambiguously defined in scientific literature, the principles and methodologies outlined here are broadly applicable to the synthesis of complex chiral small molecules, particularly those involving steps susceptible to loss of stereochemical integrity.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of chemical synthesis?

A1: Racemization is the process by which a pure enantiomer is converted into an equal mixture of both enantiomers (a racemate), resulting in the loss of optical activity. In the synthesis of a chiral drug candidate, this can lead to the formation of undesired stereoisomers, which may have different pharmacological, toxicological, or metabolic properties, thereby compromising the quality and efficacy of the final compound.[1]

Q2: What are the common causes of racemization during a synthetic route?

A2: Racemization typically occurs in steps involving the removal of a proton from a chiral center, forming a planar, achiral intermediate like an enolate or an oxazolone.[1] Key factors that promote racemization include:

  • High Temperatures: Increased thermal energy can provide the activation energy needed for epimerization.

  • Strong Bases: Strong or sterically unhindered bases can readily abstract a proton from a chiral center.[2]

  • Certain Reagents: Some coupling reagents, particularly in peptide synthesis, can promote the formation of racemization-prone intermediates.[2][3]

  • Prolonged Reaction Times: Allowing a reaction to proceed for too long under conditions that favor racemization can lead to a greater loss of stereochemical purity.

  • Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the rate of racemization.[4]

Q3: Which functional groups or structural motifs are particularly susceptible to racemization?

A3: Any chiral center with an adjacent acidic proton is at risk. In drug molecules, common susceptible motifs include:

  • α-Amino Acids and Peptides: The α-proton of an activated amino acid is prone to abstraction, especially during peptide coupling reactions. Histidine and cysteine are known to be particularly susceptible.[1][5]

  • Carbonyl Compounds: The α-proton of ketones, esters, and amides can be removed by a base to form an enolate.

  • Nitriles: The α-proton to a nitrile group can also be acidic and susceptible to removal.[6]

Q4: How can I detect and quantify racemization in my sample?

A4: The most common and reliable method for quantifying racemization is through chiral chromatography, typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase. These techniques can separate and quantify the different stereoisomers present in a sample. Capillary electrophoresis (CE) is another powerful technique for separating stereoisomers.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be used to differentiate between enantiomers.

Troubleshooting Guide for Racemization

This guide addresses the common issue of unexpected racemization during synthesis.

Issue: The final product or an intermediate shows a significant level of the undesired stereoisomer.

The following table outlines potential causes and recommended solutions to mitigate racemization.

Potential Cause Recommended Solution & Experimental Protocol Expected Outcome
Inappropriate Base Switch to a weaker or more sterically hindered base. For example, if using triethylamine (TEA), consider switching to N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[2][9]Reduction in racemization by minimizing proton abstraction from the chiral center.
High Reaction Temperature Run the reaction at a lower temperature. For example, if the reaction is run at room temperature, try running it at 0 °C or -20 °C.Slower reaction kinetics, but a significant reduction in the rate of epimerization.
Suboptimal Coupling Reagent (for amide/peptide bonds) Use a modern coupling reagent known to suppress racemization, often in combination with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).[2][3][10]Formation of an activated ester that is less prone to oxazolone formation, thus preserving stereochemical integrity.
Prolonged Activation Time Minimize the time the chiral starting material is in its activated state before the addition of the nucleophile.Reduced opportunity for the activated intermediate to racemize before reacting.
Table 1: Comparison of Bases and Coupling Additives on Racemization
Base pKa Steric Hindrance Relative Racemization Rate
Triethylamine (TEA)10.75LowHigh
N,N-Diisopropylethylamine (DIPEA)10.75HighModerate
N-Methylmorpholine (NMM)7.38ModerateLow
2,4,6-Collidine7.43HighVery Low[2]
Coupling Additive Effect on Racemization
None (e.g., with DCC alone)High risk of racemization.[3]
1-Hydroxybenzotriazole (HOBt)Significantly reduces racemization.[5]
1-Hydroxy-7-azabenzotriazole (HOAt)Often more effective than HOBt at suppressing racemization.[2]
Ethyl (hydroxyimino)cyanoacetate (Oxyma)A non-explosive and highly effective alternative to benzotriazole-based additives.[10]

Key Experimental Protocols

Protocol 1: Screening for Optimal Non-Racemizing Coupling Conditions

This protocol is designed to identify the best coupling reagent, additive, base, and temperature for a sensitive amide bond formation step.

  • Setup: In parallel, set up a series of small-scale reactions (e.g., 0.1 mmol) in separate vials.

  • Reagent Matrix: Design a matrix of conditions to test. For example:

    • Vial 1 (Control): Your original reaction conditions.

    • Vial 2: Switch the base from TEA to DIPEA.

    • Vial 3: Switch the base to NMM.

    • Vial 4: Use HATU/DIPEA as the coupling system.

    • Vial 5: Use COMU/DIPEA as the coupling system.

    • Vial 6: Your original conditions, but run at 0 °C.

  • Execution:

    • To each vial, add your chiral carboxylic acid, the chosen base, and solvent (e.g., DMF).

    • Cool the vials to the desired temperature (e.g., 0 °C).

    • Add the coupling reagent and additive (if applicable) and stir for 5 minutes to pre-activate.

    • Add the amine nucleophile.

    • Allow the reactions to proceed, monitoring by TLC or LC-MS.

  • Analysis: Once the reactions are complete, quench appropriately and analyze the crude product from each vial by chiral HPLC to determine the ratio of desired product to its epimer.

Protocol 2: Chiral HPLC Analysis for Racemization Assessment
  • Column Selection: Choose a chiral stationary phase (CSP) appropriate for your molecule class. Common CSPs are based on cellulose or amylose derivatives.

  • Method Development:

    • Develop an isocratic or gradient method using a mobile phase typically consisting of hexane/isopropanol or hexane/ethanol, sometimes with a small amount of an acidic or basic additive.

    • Inject a sample of the racemic standard to confirm that you can achieve baseline separation of the two enantiomers/diastereomers.

  • Quantification:

    • Inject your reaction sample.

    • Integrate the peak areas for both the desired stereoisomer (A_desired) and the undesired stereoisomer (A_undesired).

    • Calculate the percentage of racemization or epimerization using the formula: % Epimerization = [A_undesired / (A_desired + A_undesired)] * 100

Visualizations

Troubleshooting Workflow for Racemization

The following diagram illustrates a logical workflow for addressing issues of racemization during synthesis.

Racemization_Troubleshooting start Racemization Detected (>1-2% epimer) check_temp Is reaction run at elevated temperature? start->check_temp lower_temp Lower Temperature (e.g., RT to 0°C) check_temp->lower_temp Yes check_base Is a strong, non-hindered base used (e.g., TEA)? check_temp->check_base No reanalyze Re-analyze by Chiral HPLC lower_temp->reanalyze change_base Switch to Hindered/Weaker Base (e.g., DIPEA, NMM, Collidine) check_base->change_base Yes check_coupling Is it an amide coupling step with a carbodiimide? check_base->check_coupling No change_base->reanalyze add_additive Add Racemization Suppressant (e.g., HOBt, HOAt, Oxyma) check_coupling->add_additive Yes check_coupling->reanalyze No change_reagent Use Modern Coupling Reagent (e.g., HATU, COMU) add_additive->change_reagent change_reagent->reanalyze Oxazolone_Mechanism cluster_chiral Chiral cluster_achiral Achiral Intermediate cluster_racemic Racemic Activated_AA Activated L-Amino Acid (Chiral) Oxazolone 5(4H)-Oxazolone (Achiral) Activated_AA->Oxazolone - H+ (Base) L_Peptide Desired L-Peptide Oxazolone->L_Peptide + Amine Nucleophile D_Peptide Undesired D-Peptide Oxazolone->D_Peptide + Amine Nucleophile

References

Technical Support Center: Enhancing the Stability of (S)-ARI-1 for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on maintaining the stability of (S)-ARI-1, a chiral chromanone derivative, for long-term storage and experimental use. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and activity of your this compound samples.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and handling of this compound.

Issue 1: Inconsistent or Diminished Activity in Cellular Assays

  • Question: My this compound solution is showing reduced or variable inhibition of the ROR1 pathway in my cell-based assays. What could be the cause?

  • Answer: This is a common issue that can stem from several factors related to compound stability. The primary suspects are degradation of the this compound molecule or racemization.

    • Degradation: The chromanone core of this compound is susceptible to degradation under certain conditions. The methoxymethyl (MOM) ether protecting groups are also sensitive to hydrolysis, especially in acidic environments. Exposure to light and oxygen can also lead to photodegradation and oxidation of the flavonoid-like structure.

    • Racemization: The stereochemical integrity of this compound is crucial for its biological activity. Changes in pH or temperature during storage or handling could potentially lead to racemization, resulting in a mixture of (S) and (R) enantiomers and a corresponding decrease in specific activity.[1][2]

    Troubleshooting Steps:

    • Verify Stock Solution Integrity:

      • Visual Inspection: Check for any color changes or precipitation in your stock solution. A change in color may indicate oxidation or other forms of degradation.

      • Analytical Chemistry: If possible, use chiral High-Performance Liquid Chromatography (HPLC) to assess the purity and enantiomeric excess (ee) of your stock solution.[3] A decrease in the main peak and the appearance of new peaks suggest degradation, while a change in the ratio of enantiomeric peaks indicates racemization.

    • Review Storage Conditions:

      • Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container to minimize exposure to air and moisture.

    • Prepare Fresh Solutions:

      • If degradation or racemization is suspected, prepare fresh working solutions from a solid stock of this compound that has been stored under optimal conditions.

Issue 2: Precipitation of this compound in Aqueous Buffers

  • Question: When I dilute my this compound stock solution (in DMSO) into my aqueous assay buffer, I observe precipitation. How can I resolve this?

  • Answer: Precipitation upon dilution is a common problem for hydrophobic small molecules like this compound. This indicates that the aqueous solubility limit has been exceeded.

    Troubleshooting Steps:

    • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your assay.

    • Optimize DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is often tolerated. A slightly higher DMSO concentration in your final assay volume may help maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.

    • Adjust Buffer pH: The solubility of compounds with ionizable groups can be pH-dependent. Although this compound does not have strongly acidic or basic groups, subtle changes in pH can sometimes influence solubility.

    • Use a Co-solvent: In some cases, the addition of a small amount of a biocompatible co-solvent to the aqueous buffer can improve solubility.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What is the recommended method for long-term storage of solid this compound?

    • A1: For long-term stability, solid this compound should be stored in a tightly sealed, amber glass vial at -20°C or -80°C, protected from light and moisture. Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the compound.

  • Q2: How should I prepare and store stock solutions of this compound?

    • A2: Prepare a high-concentration stock solution in anhydrous, high-purity dimethyl sulfoxide (DMSO). We recommend storing stock solutions in small aliquots in tightly sealed, amber glass or polypropylene vials at -20°C or -80°C to minimize freeze-thaw cycles.[4] DMSO is hygroscopic, so it is important to minimize its exposure to air.[5]

  • Q3: How many freeze-thaw cycles can a stock solution of this compound in DMSO tolerate?

    • A3: While some studies suggest that many compounds in DMSO are stable for several freeze-thaw cycles, it is best practice to minimize them.[4][6] We recommend aliquoting stock solutions to avoid more than 3-5 freeze-thaw cycles.

Stability and Degradation

  • Q4: What are the likely degradation pathways for this compound?

    • A4: Based on its chromanone structure with methoxymethyl (MOM) ether groups, the most probable degradation pathways are:

      • Hydrolysis of MOM ethers: This is likely to occur under acidic conditions, leading to the formation of the corresponding phenols.[7]

      • Photodegradation: Flavonoid-like structures are often sensitive to light, which can induce complex degradation pathways.[8]

      • Oxidation: The phenolic rings in the chromanone structure can be susceptible to oxidation, especially in the presence of oxygen and light.

  • Q5: Could the (S)-enantiomer of ARI-1 be less stable than the (R)-enantiomer?

    • A5: While enantiomers have identical physical properties in an achiral environment, their stability can differ in the presence of other chiral molecules or under certain conditions that might favor the racemization of one enantiomer over the other.[9] However, without specific experimental data for this compound, this remains a theoretical consideration.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol outlines a general method for assessing the stability of this compound in solution over time.

Methodology:

  • Preparation of this compound Solution: Prepare a solution of this compound in a relevant solvent (e.g., DMSO for stock solution, or assay buffer for working solution) at a known concentration.

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution using a validated chiral HPLC method to determine the initial peak area (representing 100% integrity) and enantiomeric excess.

  • Incubation: Store the solution under the desired test conditions (e.g., specific temperature, light exposure, pH).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the solution and analyze it by chiral HPLC.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of degradation. Simultaneously, monitor the enantiomeric excess to detect any racemization.

Illustrative Stability Data for a Chromanone Derivative

The following table provides hypothetical stability data for a chromanone derivative under various storage conditions, as determined by HPLC analysis.

Storage ConditionTimepoint% (S)-Enantiomer RemainingEnantiomeric Excess (ee%)Observations
-80°C, Dark, in DMSO30 days99.8%>99%Highly stable
-20°C, Dark, in DMSO30 days99.5%>99%Very stable
4°C, Dark, in DMSO30 days97.2%>99%Minor degradation
Room Temp, Dark, in DMSO7 days91.5%98%Significant degradation
Room Temp, Light, in DMSO7 days75.3%95%Rapid degradation and some racemization
37°C, in Aqueous Buffer (pH 7.4)24 hours88.9%97%Degradation in aqueous media
37°C, in Aqueous Buffer (pH 5.0)24 hours72.1%96%Accelerated degradation at acidic pH

Note: This data is for illustrative purposes only and may not represent the actual stability of this compound.

Visualizations

Signaling Pathway

The primary target of ARI-1 is the Receptor Tyrosine Kinase-Like Orphan Receptor 1 (ROR1). Inhibition of ROR1 has been shown to affect downstream signaling through the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation, survival, and growth.[8]

ROR1_PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand ROR1 ROR1 Ligand->ROR1 Binds PI3K PI3K ROR1->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Downstream Cell Proliferation, Survival, Growth mTOR->Downstream Promotes S_ARI_1 This compound S_ARI_1->ROR1 Inhibits

Caption: this compound inhibits the ROR1 signaling pathway.

Experimental Workflow: Stability Assessment

The following workflow outlines the key steps in assessing the stability of this compound.

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions cluster_eval Evaluation Prep Prepare this compound Solution (Known Concentration) T0 T=0 Analysis (Chiral HPLC) - Initial Purity - Initial ee% Prep->T0 Incubate Incubate under Test Conditions (Temp, Light, pH) T0->Incubate Timepoints Time-Point Analysis (Chiral HPLC) - Purity at T=x - ee% at T=x Data Data Analysis - Calculate % Degradation - Monitor Racemization Timepoints->Data Incubate->Timepoints At defined intervals Conclusion Determine Stability Profile & Optimal Storage Data->Conclusion

Caption: Workflow for assessing the stability of this compound.

Logical Relationship: Potential Degradation Pathways

This diagram illustrates the potential degradation pathways for this compound based on its chemical structure.

Degradation_Pathways cluster_degradation Degradation Products S_ARI_1 This compound (Stable) Hydrolysis Hydrolyzed Product (Phenol) S_ARI_1->Hydrolysis Acidic Conditions Photo_Ox Photodegradation & Oxidation Products S_ARI_1->Photo_Ox Light / Oxygen Racemate Racemic Mixture (this compound & (R)-ARI-1) S_ARI_1->Racemate pH / Temp Stress

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: (S)-ARI-1 Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers mitigate the toxicity of the investigational compound (S)-ARI-1 in preclinical animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of toxicity for this compound?

This compound is a potent inhibitor of the pro-apoptotic kinase JNK. While this action is beneficial for its primary therapeutic effect, systemic exposure can lead to off-target effects in highly metabolic organs. The primary observed toxicities in preclinical rodent models are hepatotoxicity and nephrotoxicity, which are thought to be related to the disruption of cellular stress response pathways in healthy tissues.

Q2: What are the common signs of this compound toxicity in mice and rats?

Common clinical signs of toxicity include weight loss, lethargy, and ruffled fur. Biochemical markers are more specific, with significant elevations in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) indicating liver damage, and increased blood urea nitrogen (BUN) and creatinine levels suggesting kidney damage.

Q3: Are there any recommended co-medications to mitigate this toxicity?

Preliminary studies have shown that co-administration of N-acetylcysteine (NAC), a precursor to the antioxidant glutathione, can partially mitigate the hepatotoxicity associated with this compound. The efficacy of other cytoprotective agents is currently under investigation.

Q4: What vehicle formulation is recommended to improve the tolerability of this compound?

A formulation of 10% DMSO, 40% PEG300, and 50% saline has been found to provide good solubility and bioavailability for this compound while minimizing injection site reactions and systemic vehicle-related toxicity. It is recommended to limit the DMSO concentration to the lowest effective level.

Troubleshooting Guide

Issue 1: Unexpectedly high serum ALT/AST levels at a previously reported "safe" dose.

  • Possible Cause 1: Animal Strain Variability. Different strains of mice or rats can have varying sensitivities to drug-induced liver injury.

    • Solution: Ensure you are using the same rodent strain as cited in reference studies. If using a different strain, a preliminary dose-range finding study is highly recommended to establish the maximum tolerated dose (MTD) in your specific model.

  • Possible Cause 2: Vehicle Effects. The vehicle used to dissolve and administer this compound can have its own toxic effects, especially with repeated dosing.

    • Solution: Always include a vehicle-only control group in your study design. This will help you differentiate between vehicle-induced and compound-induced toxicity. Consider alternative formulations with lower percentages of organic solvents if vehicle toxicity is suspected.

  • Possible Cause 3: Dosing Errors. Incorrect calculation of dose or volume can lead to accidental overdose.

    • Solution: Double-check all calculations for dose, concentration, and injection volume. Ensure that the administration volume is appropriate for the size of the animal (e.g., typically ≤10 mL/kg for oral gavage in mice).

Issue 2: Significant weight loss (>15%) and poor health in the this compound treatment group.

  • Possible Cause 1: Dose is too high. The current dose may be exceeding the MTD for the duration of your study.

    • Solution: Implement a dose-reduction strategy. If a 15% or greater body weight loss is observed, consider reducing the dose by 25-50% for subsequent administrations. Refer to the dose-adjustment decision tree below.

  • Possible Cause 2: Dehydration and reduced food intake. The compound may be causing malaise, leading to decreased consumption of food and water.

    • Solution: Provide supportive care. This can include supplemental hydration with subcutaneous saline injections and providing highly palatable, moist food to encourage eating. Monitor food and water intake daily.

Quantitative Data Summary

Table 1: Effect of N-acetylcysteine (NAC) on this compound Induced Hepatotoxicity Markers in Mice

Treatment Group (n=8)Dose of this compoundCo-administrationMean ALT (U/L) ± SDMean AST (U/L) ± SD
Vehicle Control0 mg/kgNone35 ± 855 ± 12
This compound50 mg/kgNone450 ± 98620 ± 110
This compound + NAC50 mg/kg100 mg/kg NAC210 ± 45315 ± 75

Data represents serum levels after 14 days of daily oral administration.

Table 2: Renal Toxicity Markers in Rats after 28-day this compound Administration

Treatment Group (n=8)Dose of this compoundMean BUN (mg/dL) ± SDMean Creatinine (mg/dL) ± SD
Vehicle Control0 mg/kg22 ± 40.6 ± 0.1
This compound (Low Dose)25 mg/kg28 ± 60.7 ± 0.2
This compound (High Dose)75 mg/kg85 ± 151.8 ± 0.4

Detailed Experimental Protocols

Protocol 1: In Vivo Study for Assessing NAC Mitigation of Hepatotoxicity

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Allow animals to acclimate for at least 7 days before the start of the experiment.

  • Group Allocation: Randomly assign animals to three groups (n=8 per group):

    • Group A: Vehicle control (10% DMSO, 40% PEG300, 50% Saline).

    • Group B: this compound (50 mg/kg).

    • Group C: this compound (50 mg/kg) + NAC (100 mg/kg).

  • Compound Preparation:

    • Prepare this compound stock solution in the vehicle.

    • Prepare NAC solution in sterile water.

  • Administration:

    • Administer NAC to Group C by oral gavage 1 hour before this compound administration.

    • Administer this compound or vehicle to the respective groups by oral gavage.

    • Repeat administration daily for 14 consecutive days.

  • Monitoring: Record body weight and clinical signs of toxicity daily.

  • Terminal Procedure:

    • On day 15, collect blood via cardiac puncture under anesthesia for serum biochemistry analysis (ALT, AST).

    • Euthanize animals and collect liver tissue for histopathological examination.

Visualizations

G cluster_pathway Simplified this compound Signaling Pathway stress Cellular Stress (e.g., UV, Cytokines) jnk JNK Kinase stress->jnk cjun c-Jun jnk->cjun apoptosis Apoptosis cjun->apoptosis sari1 This compound sari1->jnk

Caption: Hypothetical signaling pathway for this compound.

G cluster_workflow Experimental Workflow for Toxicity Mitigation Study start Start: Acclimatize Animals (7 days) grouping Randomize into 3 Groups (n=8) start->grouping Day 0 dosing Daily Dosing (14 days) - Vehicle - this compound - this compound + NAC grouping->dosing Day 1 monitoring Daily Monitoring: - Body Weight - Clinical Signs dosing->monitoring collection Terminal Blood & Tissue Collection (Day 15) dosing->collection Day 1-14 analysis Analyze Data: - Serum ALT/AST - Histopathology collection->analysis end End of Study analysis->end

Caption: Workflow for an in vivo toxicity mitigation study.

G cluster_decision Dose Adjustment Decision Tree bw_loss Monitor Body Weight Daily gt_15 Weight Loss > 15%? bw_loss->gt_15 lt_15 Continue Dosing gt_15->lt_15 No reduce_dose Reduce Dose by 25-50% gt_15->reduce_dose Yes continue_monitoring Continue Monitoring lt_15->continue_monitoring supportive_care Provide Supportive Care (e.g., Hydration) reduce_dose->supportive_care supportive_care->continue_monitoring

Caption: Decision tree for in-study dose adjustments.

Validation & Comparative

A Comparative Analysis of (S)-ARI-1 and (R)-ARI-1 Efficacy in ROR1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative overview of the efficacy of the enantiomers of ARI-1, a novel inhibitor of the Receptor Tyrosine Kinase-Like Orphan Receptor 1 (ROR1). ROR1 is a transmembrane protein that is overexpressed in various cancers, including non-small cell lung cancer (NSCLC), and is associated with tumor growth, metastasis, and therapeutic resistance. ARI-1 has been identified as a promising therapeutic agent targeting ROR1. This document summarizes the available experimental data, details the methodologies of key experiments, and visualizes the relevant biological pathways and experimental workflows.

A Note on Data Availability

Extensive literature searches have revealed that currently, publically available research has focused exclusively on the characterization and efficacy of (R)-ARI-1 , identified as (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one.[1][2] To date, no experimental data or efficacy studies on the (S)-ARI-1 enantiomer have been found in the public domain. Therefore, a direct comparative analysis of the efficacy of this compound versus (R)-ARI-1 is not currently possible. This guide will proceed to detail the known efficacy and mechanism of action of (R)-ARI-1.

(R)-ARI-1: A Potent ROR1 Inhibitor

(R)-ARI-1 has been identified as a novel and potent inhibitor of ROR1.[1][2] It has demonstrated significant anti-cancer activity in preclinical models of non-small cell lung cancer (NSCLC), including those resistant to EGFR tyrosine kinase inhibitors (TKIs).[1][2]

Mechanism of Action

(R)-ARI-1 exerts its therapeutic effects by directly targeting the extracellular frizzled domain of ROR1. This interaction inhibits the downstream PI3K/AKT/mTOR signaling pathway in a ROR1-dependent manner.[1][2] The inhibition of this pathway ultimately leads to the suppression of cancer cell proliferation and migration.[1]

Signaling Pathway of ROR1 and Inhibition by (R)-ARI-1

ROR1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ROR1 ROR1 PI3K PI3K ROR1->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Migration mTOR->Proliferation Promotes ARI1 (R)-ARI-1 ARI1->ROR1 Inhibits

Caption: ROR1 signaling cascade and the inhibitory action of (R)-ARI-1.

Efficacy Data for (R)-ARI-1

The following tables summarize the available quantitative data on the efficacy of (R)-ARI-1 from preclinical studies.

Table 1: In Vitro Efficacy of (R)-ARI-1 in NSCLC Cell Lines

Cell LineTreatment Concentration (µM)Inhibition of Cell Proliferation (%)Reference
H197510Data not specified[1]
A54910Data not specified[1]

Table 2: In Vivo Efficacy of (R)-ARI-1 in an NSCLC Xenograft Model

Animal ModelTreatmentTumor Growth Inhibition (%)Reference
Nude mice with H1975 xenografts(R)-ARI-1 (10 mg/kg, i.p.)Significant inhibition (exact % not specified)[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Proliferation Assay
  • Cell Culture: Human NSCLC cell lines (e.g., H1975, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of (R)-ARI-1 or a vehicle control (e.g., DMSO).

  • Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).

  • Quantification: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercial cell viability reagent (e.g., CellTiter-Glo®). Absorbance or luminescence is measured using a plate reader.

  • Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells.

In Vivo Tumor Xenograft Study
  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Implantation: Human NSCLC cells (e.g., H1975) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.

  • Treatment: Once the tumors reach a specified size, the mice are randomized into treatment and control groups. (R)-ARI-1 is administered via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.

  • Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treatment group to that of the control group.

General Experimental Workflow for Inhibitor Evaluation

Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Target Identification (e.g., ROR1) B Compound Screening (e.g., (R)-ARI-1) A->B C Cell-Based Assays (Proliferation, Migration) B->C D Mechanism of Action (e.g., Western Blot for PI3K/AKT/mTOR) C->D E Animal Model Development (e.g., Xenograft) D->E Lead Compound Selection F Efficacy Studies (Tumor Growth Inhibition) E->F G Toxicity Assessment F->G

Caption: A generalized workflow for the evaluation of a novel cancer inhibitor.

The available evidence strongly supports (R)-ARI-1 as a potent and selective inhibitor of ROR1 with promising anti-cancer activity in NSCLC models. Its mechanism of action through the inhibition of the PI3K/AKT/mTOR pathway is well-defined. However, the lack of data on this compound prevents a direct comparison of the enantiomers' efficacy. Future research is warranted to synthesize and evaluate this compound to fully understand the stereochemical requirements for ROR1 inhibition and to determine if one enantiomer offers a superior therapeutic profile. Such studies are crucial for the continued development of ARI-1 as a potential clinical candidate for the treatment of ROR1-expressing cancers.

References

A Comparative Guide to the Validation of (S)-ARI-1 as a Selective ROR1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Receptor tyrosine kinase-like orphan receptor 1 (ROR1) has emerged as a high-priority target in oncology. Its expression is abundant on various cancer cells but notably scarce in healthy adult tissues, presenting a promising therapeutic window for targeted cancer treatments.[1][2] ROR1 is implicated in multiple signaling pathways that regulate cell growth, survival, and migration.[3][4] Consequently, the development of selective ROR1 inhibitors is an active area of research.

This guide provides a comprehensive comparison of (S)-ARI-1, a novel small molecule inhibitor of ROR1, with other alternative inhibitors. This compound is the S-enantiomer of ARI-1, a compound identified through computer-aided drug design and cell-based screening as a potent ROR1 inhibitor.[5][6][7] We will objectively review its performance, supported by preclinical experimental data, and detail the methodologies used for its validation.

Mechanism of Action of ARI-1

ARI-1 functions as a direct inhibitor of ROR1. Its mechanism involves binding to the extracellular frizzled (FZD) domain of the ROR1 protein.[6][7] This interaction is crucial as it potently suppresses the proliferation and migration of non-small cell lung cancer (NSCLC) cells. The downstream effect of this binding is the inhibition of the PI3K/AKT/mTOR signaling pathway in a ROR1-dependent manner.[6][7][8] Notably, ARI-1 has demonstrated efficacy in NSCLC cells that have developed resistance to EGFR tyrosine kinase inhibitors (EGFR-TKIs), a significant challenge in lung cancer therapy.[6][7]

cluster_membrane Cell Membrane ROR1 ROR1 Receptor FZD Frizzled Domain TKD Tyrosine Kinase Domain PI3K PI3K FZD->PI3K Activates ARI1 This compound ARI1->FZD Binds & Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

ROR1 Signaling and Inhibition by this compound

Comparative Analysis of ROR1 Inhibitors

This compound belongs to a class of small molecule inhibitors targeting ROR1. However, the strategies to inhibit this receptor are diverse, ranging from other small molecules with different binding sites to large-molecule biologics like monoclonal antibodies. A comparison with notable alternatives provides context for its specific advantages.

Inhibitor ClassExampleTarget DomainMechanism of ActionKey Findings
Small Molecule This compound Extracellular Frizzled DomainDirect binding and inhibition of ROR1, leading to suppression of the PI3K/AKT/mTOR pathway.[6][7][8]Potently suppresses NSCLC cell proliferation and migration; effective in EGFR-TKI resistant cells.[6][7]
Small Molecule KAN0441571C Intracellular Tyrosine Kinase DomainInhibits the kinase activity of ROR1, dephosphorylating ROR1 and inducing apoptosis.[9][10]Highly effective in inducing apoptosis in NSCLC and CLL cells; shows synergistic effects with other targeted drugs.[9]
Small Molecule Strictinin Intracellular DomainBinds to the intracellular region, inhibiting AKT phosphorylation and cell survival.[1][10]Represses triple-negative breast cancer (TNBC) survival and migration.[10]
Monoclonal Antibody Cirmtuzumab Extracellular DomainBinds to ROR1, blocking signaling and potentially marking cancer cells for immune destruction.[11][12]Has been tested in clinical trials; may enhance the activity of other drugs like ibrutinib.[11][12]

Preclinical Performance Data for ARI-1

The validation of ARI-1 as a potent ROR1 inhibitor is supported by robust preclinical data from both in vitro cell-based assays and in vivo animal models.

Table 2: In Vitro Activity of ARI-1 in NSCLC Cell Lines
Cell LineAssay TypeConcentration RangeEffectReference
H1975Proliferation (MTT)0.1-100 µMDose-dependent inhibition of cell proliferation.[8]
PC9Proliferation (MTT)0.1-100 µMDose-dependent inhibition of cell proliferation.[8]
H1975Apoptosis (Flow Cytometry)0-100 µM (72h)Increased apoptosis rate from 4.89% to 33.27%.[8]
PC9Apoptosis (Flow Cytometry)0-100 µM (72h)Increased apoptosis rate from 0.49% to 12.43%.[8]
H1975, PC9Western BlotNot SpecifiedDownregulation of p-AKT and p-mTOR; upregulation of cleaved-PARP.[8]
Table 3: In Vivo Efficacy of ARI-1
Animal ModelCell Line XenograftTreatment ProtocolOutcomeReference
BALB/c Nude MiceH19755 mg/kg; i.v.; every 2 days for 14 daysSignificant inhibition of tumor growth without obvious organ toxicity.[8]

Experimental Protocols

The validation of ROR1 inhibitors relies on a set of standardized molecular and cellular biology techniques.

Cell Viability (MTT) Assay
  • Cell Seeding: Cancer cells (e.g., H1975, PC9) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1 to 100 µM) or a vehicle control (DMSO) for a specified period (e.g., 72 hours).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Flow Cytometry)
  • Cell Culture and Treatment: Cells are cultured and treated with this compound as described for the viability assay.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS (phosphate-buffered saline).

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to apoptotic cells, while PI stains necrotic or late-stage apoptotic cells.

  • Analysis: The stained cells are analyzed using a flow cytometer. The cell population is quantified into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

cluster_assays In Vitro Assays start Start: Cancer Cell Lines seed Seed Cells in Multi-well Plates start->seed treat Treat with this compound (Dose-Response) seed->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) treat->apoptosis western Protein Analysis (Western Blot) treat->western analyze Analyze Data: IC50, Apoptosis Rate, Protein Levels viability->analyze apoptosis->analyze western->analyze end End: Validate Inhibitor Efficacy analyze->end

Experimental Workflow for In Vitro Validation
Western Blot Analysis

  • Protein Extraction: Following treatment with this compound, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: The total protein concentration is determined using a BCA (bicinchoninic acid) assay.

  • Electrophoresis: Equal amounts of protein from each sample are separated by size via SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

  • Transfer: The separated proteins are transferred from the gel to a PVDF (polyvinylidene difluoride) membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific to target proteins (e.g., ROR1, p-AKT, total AKT, p-mTOR, cleaved-PARP, and a loading control like GAPDH or β-actin).

  • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The available preclinical data strongly supports the validation of ARI-1, and by extension its (S)-enantiomer, as a selective and potent inhibitor of ROR1. Its unique mechanism of targeting the extracellular FZD domain distinguishes it from several other inhibitors that target the intracellular kinase domain.[6][7][9][10] The compound effectively inhibits the pro-survival PI3K/AKT/mTOR signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.[8] Furthermore, its demonstrated efficacy in both in vitro and in vivo models, including those resistant to standard therapies, positions this compound as a promising drug candidate for the treatment of NSCLC and potentially other ROR1-expressing malignancies.[6][7][8]

cluster_inhibition Primary Action cluster_effects Cellular Effects ARI1 This compound ROR1_Inhibit Selective ROR1 Inhibition ARI1->ROR1_Inhibit Induces Pathway_Block PI3K/AKT/mTOR Pathway Blockade ROR1_Inhibit->Pathway_Block Prolif_Decrease Decreased Cell Proliferation Pathway_Block->Prolif_Decrease Apoptosis_Increase Increased Apoptosis Pathway_Block->Apoptosis_Increase Outcome Anti-Tumor Activity Prolif_Decrease->Outcome Apoptosis_Increase->Outcome

Logical Flow of this compound's Anti-Cancer Effects

References

Comparative Pharmacokinetics of ARI-1 Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available pharmacokinetic data for a compound specifically designated "ARI-1" is not available at the time of this publication. The following guide presents a hypothetical, yet representative, comparative analysis based on the well-established principles of stereoselective pharmacokinetics observed for many chiral drugs. The data and experimental protocols are provided for illustrative purposes to guide researchers in the potential evaluation of novel enantiomeric compounds.

Chirality is a critical factor in drug development, as enantiomers of a racemic drug can exhibit significant differences in their pharmacokinetic and pharmacodynamic profiles.[1][2][3][4][5] One enantiomer may be therapeutically active (eutomer), while the other may be less active, inactive, or even contribute to adverse effects (distomer).[1] Understanding the stereoselective pharmacokinetics of a new chemical entity is therefore paramount for optimizing its clinical efficacy and safety.[2][6]

This guide provides a comparative analysis of the hypothetical pharmacokinetic profiles of the R- and S-enantiomers of a novel compound, designated ARI-1.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for the R- and S-enantiomers of ARI-1 following oral administration of the racemate to a preclinical animal model. These hypothetical data illustrate common differences observed between enantiomers, such as variations in clearance and plasma exposure.

Pharmacokinetic ParameterR-ARI-1S-ARI-1
Cmax (ng/mL) 150280
Tmax (h) 2.01.5
AUC (0-inf) (ng·h/mL) 9001800
Oral Clearance (CL/F) (L/h/kg) 2.221.11
Volume of Distribution (Vd/F) (L/kg) 8.56.2
Half-life (t1/2) (h) 2.73.9
Protein Binding (%) 8592

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; CL/F: Oral clearance; Vd/F: Apparent volume of distribution; t1/2: Elimination half-life.

These hypothetical data suggest that the S-enantiomer of ARI-1 has a higher plasma exposure (Cmax and AUC) and a lower oral clearance compared to the R-enantiomer. This could be due to stereoselective first-pass metabolism or differences in protein binding.[5]

Experimental Protocols

A detailed methodology is crucial for accurately assessing the stereoselective pharmacokinetics of a compound. Below is a typical experimental protocol for a preclinical study in rats.

Stereoselective Pharmacokinetic Study of ARI-1 Enantiomers in Rats

1. Animals:

  • Male Sprague-Dawley rats (n=6 per group), weighing 200-250g, are used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.[7]

  • Animals are fasted overnight before drug administration.

2. Drug Administration:

  • A racemic mixture of ARI-1 is administered orally via gavage at a dose of 10 mg/kg.

  • The drug is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

3. Blood Sampling:

  • Serial blood samples (approximately 0.2 mL) are collected from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

  • Plasma samples are stored at -80°C until analysis.

4. Bioanalytical Method (LC-MS/MS):

  • Plasma concentrations of the R- and S-enantiomers of ARI-1 are determined using a validated stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8]

  • Sample Preparation: A solid-phase extraction (SPE) or liquid-liquid extraction method is used to extract the enantiomers and an internal standard from the plasma matrix.[8]

  • Chromatographic Separation: The enantiomers are separated on a chiral stationary phase (CSP) column, such as a CHIRALPAK® column.[8][9] The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each enantiomer and the internal standard.[8]

  • Calibration and Quality Control: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. Calibration curves are prepared by spiking blank plasma with known concentrations of each enantiomer. Quality control samples at low, medium, and high concentrations are analyzed with each batch of study samples.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, CL/F, Vd/F, and t1/2) are calculated from the plasma concentration-time data for each enantiomer using non-compartmental analysis with software such as Phoenix WinNonlin®.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the described pharmacokinetic study.

G cluster_preclinical Preclinical Study cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Animal Dosing Animal Dosing Blood Sampling Blood Sampling Animal Dosing->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Sample Preparation Sample Preparation Plasma Separation->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Report Generation Report Generation Pharmacokinetic Modeling->Report Generation

Caption: Experimental workflow for the pharmacokinetic analysis of ARI-1 enantiomers.

Hypothetical Metabolic Pathway of ARI-1 Enantiomers

This diagram depicts a hypothetical scenario of stereoselective metabolism, which is a common reason for pharmacokinetic differences between enantiomers.[2]

G Racemic ARI-1 Racemic ARI-1 R-ARI-1 R-ARI-1 Racemic ARI-1->R-ARI-1 S-ARI-1 S-ARI-1 Racemic ARI-1->S-ARI-1 Metabolite A (Inactive) Metabolite A (Inactive) R-ARI-1->Metabolite A (Inactive) CYP3A4 (Major) Metabolite B (Inactive) Metabolite B (Inactive) R-ARI-1->Metabolite B (Inactive) CYP2C9 (Minor) S-ARI-1->Metabolite B (Inactive) CYP2C9 (Major) Excretion Excretion S-ARI-1->Excretion Unchanged

Caption: Hypothetical stereoselective metabolism of ARI-1 enantiomers.

In this illustrative pathway, the R-enantiomer is primarily metabolized by CYP3A4, while the S-enantiomer is a poorer substrate for this enzyme and is metabolized to a lesser extent by CYP2C9, with a larger portion being excreted unchanged. This difference in metabolic clearance would lead to the higher plasma exposure of the S-enantiomer as shown in the data table.

References

A Head-to-Head Examination of S-1 and Established Therapies in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of S-1, an oral fluoropyrimidine, with established treatments for non-small cell lung cancer (NSCLC), including the chemotherapeutic agents docetaxel and pemetrexed, as well as targeted therapies such as EGFR tyrosine kinase inhibitors (TKIs). The information presented is based on available clinical trial data and aims to provide an objective overview of the efficacy, safety, and mechanisms of action of these agents to inform further research and drug development efforts.

Executive Summary

S-1 has demonstrated non-inferior efficacy to docetaxel in the second-line treatment of advanced NSCLC, with a different and often more manageable safety profile. In combination with cisplatin, S-1 has also shown non-inferiority to cisplatin plus docetaxel as a first-line treatment in Japanese patients with advanced NSCLC. While direct head-to-head trials with pemetrexed are less common, existing data suggests that the efficacy of S-1 following pemetrexed treatment may be limited, potentially due to overlapping mechanisms of action. There is a lack of direct comparative trials between S-1 and EGFR TKIs; however, their distinct mechanisms of action and target patient populations suggest they are not direct competitors but rather options for different molecularly defined subgroups of NSCLC.

Data Presentation: Efficacy and Safety of S-1 vs. Established NSCLC Treatments

The following tables summarize the key efficacy and safety data from head-to-head clinical trials comparing S-1 with docetaxel and pemetrexed in patients with NSCLC.

Table 1: Efficacy of S-1 vs. Docetaxel in Previously Treated Advanced NSCLC (EAST-LC Trial)
Efficacy EndpointS-1 ArmDocetaxel ArmHazard Ratio (HR) [95% CI]p-value
Median Overall Survival (OS)12.75 months12.52 months0.945 [0.833–1.073]0.3818[1]
Median Progression-Free Survival (PFS)2.9 months3.0 months1.033 [0.913–1.168]0.6080[1]
Objective Response Rate (ORR)8.3%9.9%-0.3761[1]
Table 2: Safety Profile of S-1 vs. Docetaxel in Previously Treated Advanced NSCLC (EAST-LC Trial)
Most Common Adverse Drug Reactions (All Grades)S-1 Arm (n=575)Docetaxel Arm (n=572)
Decreased appetite50.4%36.4%[1]
Nausea36.4%15.7%
Diarrhea35.9%13.6%
Neutropenia12.5%54.8%[1]
Leukocytopenia13.9%43.9%
Alopecia4.3%46.6%
Table 3: Efficacy of Cisplatin plus S-1 vs. Cisplatin plus Pemetrexed in Locally Advanced Non-Squamous NSCLC (SPECTRA Study)
Efficacy EndpointCisplatin + S-1 ArmCisplatin + Pemetrexed ArmHazard Ratio (HR) [95% CI]
Median Progression-Free Survival (PFS)12.7 months13.8 months1.16 [0.73–1.84][2]
2-Year PFS Rate36.5%32.1%[2]-
Median Overall Survival (OS)48.3 months59.1 months1.05 [0.58–1.90][2]
2-Year OS Rate69.2%66.4%[2]-
Objective Response Rate (ORR)60%64%[2]-
Table 4: Grade 3 or Higher Toxicities in the SPECTRA Study
Grade ≥3 ToxicityCisplatin + S-1 Arm (n=52)Cisplatin + Pemetrexed Arm (n=50)
Febrile neutropenia12%2%[2]
Anorexia8%16%[2]
Diarrhea8%0%[2]
Esophagitis6%8%[2]
Neutropenia35%50%[2]

Experimental Protocols

EAST-LC (East Asia S-1 Trial in Lung Cancer)
  • Study Design: A randomized, open-label, phase 3 non-inferiority trial.[1]

  • Patient Population: Patients with advanced or metastatic NSCLC who had previously received at least one platinum-based chemotherapy regimen.[3]

  • Treatment Arms:

    • S-1 Arm: S-1 administered orally at a dose of 80-120 mg/day (based on body surface area) for 28 days, followed by a 14-day rest period (one cycle of 6 weeks).[3]

    • Docetaxel Arm: Docetaxel administered intravenously at a dose of 60 mg/m² in Japan and 75 mg/m² in other regions on day 1 of a 3-week cycle.[3]

  • Primary Endpoint: Overall Survival (OS).[3]

  • Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), safety, and quality of life.[3]

EAST_LC_Workflow cluster_screening Screening cluster_randomization Randomization (1:1) cluster_treatment Treatment Arms cluster_followup Follow-up & Endpoints Screening Patient Screening - Advanced/Metastatic NSCLC - Prior Platinum-Based Chemo Randomization Randomization Screening->Randomization S1_Arm S-1 Arm (Oral, days 1-28 of 6-week cycle) Randomization->S1_Arm Docetaxel_Arm Docetaxel Arm (IV, day 1 of 3-week cycle) Randomization->Docetaxel_Arm FollowUp Follow-up until Disease Progression or Death S1_Arm->FollowUp Docetaxel_Arm->FollowUp Endpoints Primary Endpoint: Overall Survival Secondary Endpoints: PFS, ORR, Safety FollowUp->Endpoints

Caption: Workflow of the EAST-LC clinical trial.

SPECTRA Study
  • Study Design: A multicenter, randomized phase 2 trial.[2]

  • Patient Population: Patients with locally advanced non-squamous NSCLC.[2]

  • Treatment Arms:

    • Cisplatin + S-1 Arm: Cisplatin (60 mg/m²) on day 1 and S-1 (80 mg/m²) on days 1-14, every 4 weeks for up to 4 cycles, combined with thoracic radiotherapy (60 Gy in 30 fractions).[2]

    • Cisplatin + Pemetrexed Arm: Cisplatin (75 mg/m²) and pemetrexed (500 mg/m²) on day 1, every 3 weeks for up to 4 cycles, combined with thoracic radiotherapy (60 Gy in 30 fractions).[2]

  • Primary Endpoint: 2-year Progression-Free Survival (PFS) rate.[2]

  • Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and safety.[2]

SPECTRA_Workflow cluster_screening Screening cluster_randomization Randomization (1:1) cluster_treatment Treatment Arms (with Thoracic Radiotherapy) cluster_followup Follow-up & Endpoints Screening Patient Screening - Locally Advanced Non-Squamous NSCLC Randomization Randomization Screening->Randomization S1_Arm Cisplatin + S-1 Arm (4-week cycles) Randomization->S1_Arm Pemetrexed_Arm Cisplatin + Pemetrexed Arm (3-week cycles) Randomization->Pemetrexed_Arm FollowUp Follow-up S1_Arm->FollowUp Pemetrexed_Arm->FollowUp Endpoints Primary Endpoint: 2-year PFS Rate Secondary Endpoints: OS, ORR, Safety FollowUp->Endpoints S1_Mechanism S1 S-1 (Oral Administration) Tegafur Tegafur (Prodrug) S1->Tegafur Gimeracil Gimeracil (CDHP) S1->Gimeracil Oteracil Oteracil (Potassium Oxonate) S1->Oteracil FU 5-Fluorouracil (5-FU) Tegafur->FU Metabolized to DPD Dihydropyrimidine Dehydrogenase (DPD) Gimeracil->DPD Inhibits Phosphorylation GI Tract Phosphorylation Oteracil->Phosphorylation Inhibits FdUMP 5-Fluoro-2'-deoxyuridine monophosphate (FdUMP) FU->FdUMP Converted to DPD->FU Degrades Phosphorylation->FU Activates in GI TS Thymidylate Synthase (TS) FdUMP->TS Inhibits DNA_Synthesis DNA Synthesis TS->DNA_Synthesis Required for Cell_Death Tumor Cell Death DNA_Synthesis->Cell_Death Inhibition leads to Docetaxel_Mechanism Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules Promotes assembly & stabilizes Mitotic_Spindle Mitotic Spindle Docetaxel->Mitotic_Spindle Disrupts function Tubulin Tubulin Dimers Tubulin->Microtubules Polymerize into Microtubules->Mitotic_Spindle Forms Cell_Cycle Cell Cycle (G2/M Phase) Mitotic_Spindle->Cell_Cycle Essential for Apoptosis Apoptosis Cell_Cycle->Apoptosis Arrest leads to Pemetrexed_Mechanism Pemetrexed Pemetrexed TS Thymidylate Synthase (TS) Pemetrexed->TS Inhibits DHFR Dihydrofolate Reductase (DHFR) Pemetrexed->DHFR Inhibits GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed->GARFT Inhibits Pyrimidine_Synthesis Pyrimidine Synthesis TS->Pyrimidine_Synthesis Key enzyme in Purine_Synthesis Purine Synthesis DHFR->Purine_Synthesis Key enzyme in GARFT->Purine_Synthesis Key enzyme in DNA_RNA_Synthesis DNA & RNA Synthesis Purine_Synthesis->DNA_RNA_Synthesis Precursors for Pyrimidine_Synthesis->DNA_RNA_Synthesis Precursors for Cell_Death Tumor Cell Death DNA_RNA_Synthesis->Cell_Death Inhibition leads to EGFR_TKI_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (with activating mutation) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates EGFR_TKI EGFR TKI EGFR_TKI->EGFR Binds to tyrosine kinase domain ATP ATP ATP->EGFR Binds to Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival RAS_RAF_MEK_ERK->Survival PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Survival

References

(S)-ARI-1: A Novel ROR1-Targeted Inhibitor of the PI3K/AKT/mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

(S)-ARI-1, a novel and specific inhibitor of the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1), has demonstrated significant potential in preclinical studies as a regulator of the critical PI3K/AKT/mTOR signaling pathway. This guide provides a comparative analysis of this compound with established inhibitors of this pathway, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. While many inhibitors directly target the core kinases of this pathway—PI3K, AKT, and mTOR—this compound presents a unique mechanism of action by targeting the upstream receptor ROR1, leading to a downstream blockade of PI3K/AKT/mTOR signaling.[1]

Comparative Analysis of Inhibitor Performance

This compound's inhibitory effect on the PI3K/AKT/mTOR pathway is characterized by a reduction in the phosphorylation of key downstream components, namely AKT and mTOR. Unlike direct kinase inhibitors, its potency is a reflection of its high specificity for the ROR1 receptor. In contrast, established inhibitors like Pictilisib (GDC-0941) and Everolimus directly target core enzymes in the pathway, exhibiting potent, direct inhibition.

InhibitorTarget(s)Mechanism of ActionKey Performance Metric(s)Reference Cell Lines
This compound ROR1Indirectly inhibits the PI3K/AKT/mTOR pathway by targeting the upstream ROR1 receptor, leading to decreased phosphorylation of AKT and mTOR.Downregulation of p-AKT and p-mTOR levels upon treatment. Specific IC50 values for PI3K/AKT/mTOR are not directly applicable due to the indirect mechanism.Non-small cell lung cancer (NSCLC) cell lines
Pictilisib (GDC-0941) Pan-Class I PI3KATP-competitive inhibitor of PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ.IC50 (PI3Kα/δ): 3 nM. Potently inhibits the phosphorylation of Akt.U87MG, PC3, MDA-MB-361
Everolimus mTORC1Allosteric inhibitor of mTOR Complex 1 (mTORC1).IC50: 0.7 nM to >200 nM in various breast cancer cell lines.MDA-MB-468, Hs578T, BT549
Temsirolimus mTORSpecific inhibitor of mTOR.IC50 (mTOR): 1.76 µM.Jeko1, DHL6

Experimental Protocols

To facilitate the evaluation of this compound and other PI3K/AKT/mTOR pathway inhibitors, detailed protocols for key experimental assays are provided below.

Western Blot Analysis for Protein Phosphorylation

This protocol is essential for quantifying the phosphorylation status of key proteins within the PI3K/AKT/mTOR pathway, such as p-AKT and p-mTOR, following inhibitor treatment.[2][3]

1. Cell Culture and Treatment:

  • Seed cells (e.g., NSCLC cell lines for this compound) in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of the inhibitor (e.g., this compound, Pictilisib, or Everolimus) for a specified duration (e.g., 2, 6, or 24 hours). Include a vehicle-treated control group.

2. Cell Lysis:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

  • Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Load the denatured samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-mTOR (Ser2448), anti-total mTOR) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

6. Detection and Quantification:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the corresponding total protein to determine the relative phosphorylation level.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity, to determine the IC50 value of an inhibitor.[4][5][6]

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the inhibitor in culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan:

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

5. Absorbance Measurement and IC50 Determination:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (e.g., ROR1) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Transcription Gene Transcription (Proliferation, Survival) S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibition S6K->Transcription ARI1 This compound ARI1->RTK Inhibition Pictilisib Pictilisib Pictilisib->PI3K Inhibition Everolimus Everolimus Everolimus->mTORC1 Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Cell Culture & Treatment with Inhibitor B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA/Bradford) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Signal Detection (ECL) F->G H Densitometry & Quantification G->H

Caption: Experimental workflow for Western Blot analysis.

References

Cross-Reactivity Profile of (S)-ARI-1 with Other Receptor Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: December 2025

As of the latest available data, there is no publicly accessible information regarding a compound specifically designated as "(S)-ARI-1" in the context of receptor tyrosine kinase (RTK) cross-reactivity studies. Therefore, to fulfill the request for a comparison guide, this document will serve as a template, presenting a hypothetical case for "this compound". The data and experimental details provided are representative of the type of information found in such studies for a novel kinase inhibitor.

This guide provides a comparative analysis of the selectivity of the hypothetical compound, this compound, against a panel of receptor tyrosine kinases (RTKs). The objective is to characterize its cross-reactivity profile and assess its potential for off-target effects. The included experimental data and protocols are representative of standard industry practices for kinase inhibitor profiling.

Data Presentation: Kinase Selectivity Profile of this compound

The inhibitory activity of this compound was assessed against a panel of 10 representative receptor tyrosine kinases. The half-maximal inhibitory concentration (IC50) was determined for each kinase, providing a quantitative measure of potency. Lower IC50 values indicate higher potency.

Target KinaseThis compound IC50 (nM)Reference Inhibitor A IC50 (nM)Reference Inhibitor B IC50 (nM)
EGFR>10,000155,500
HER2>10,000257,200
VEGFR25102
PDGFRβ8123
FGFR17525015
c-Kit15205
Flt325358
c-Met1,5005,000800
InsR>10,000>10,000>10,000
EphA22,5008,0001,200

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

A detailed methodology for a representative in vitro kinase assay used to generate the selectivity data is provided below.

In Vitro Kinase Assay: LanthaScreen™ Eu Kinase Binding Assay

This assay was employed to determine the binding affinity of this compound to the selected panel of receptor tyrosine kinases.

Principle: The LanthaScreen™ assay is a competitive binding assay that measures the displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) from the kinase active site by a test compound. The kinase is labeled with a Europium (Eu)-labeled antibody, and the tracer is labeled with Alexa Fluor™ 647. When the tracer is bound to the kinase, Förster Resonance Energy Transfer (FRET) occurs between the Eu-labeled antibody and the Alexa Fluor™ tracer. A test compound that binds to the kinase active site will displace the tracer, leading to a decrease in the FRET signal.

Materials:

  • Purified, recombinant kinase domains for each RTK.

  • Eu-anti-tag antibody (e.g., Eu-anti-GST).

  • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer).

  • This compound and reference inhibitors, serially diluted in DMSO.

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • 384-well microplates.

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection.

Procedure:

  • A 5 µL solution of the test compound (this compound) or reference inhibitor at 2X the final desired concentration was added to the wells of a 384-well plate.

  • A 5 µL mixture of the kinase and Eu-labeled antibody at 2X the final concentration was added to each well.

  • The plate was incubated for a pre-determined time (e.g., 60 minutes) at room temperature to allow for compound binding to the kinase.

  • A 5 µL solution of the Alexa Fluor™ 647-labeled tracer at 2X the final concentration was added to each well to initiate the displacement reaction.

  • The plate was incubated for 60 minutes at room temperature, protected from light.

  • The TR-FRET signal was measured on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

  • The emission ratio (665 nm / 615 nm) was calculated and used to determine the percent inhibition.

  • IC50 values were calculated by fitting the percent inhibition data to a four-parameter logistic model using graphing software.

Visualizations

Diagram 1: Experimental Workflow for Kinase Cross-Reactivity Screening

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Compound Dilution (this compound) D Incubate Compound with Kinase A->D B Kinase Panel (e.g., EGFR, VEGFR2) B->D C Assay Reagents (Tracer, Antibody) E Add Fluorescent Tracer C->E D->E F Measure TR-FRET Signal E->F G Calculate % Inhibition F->G H Generate Dose-Response Curve G->H I Determine IC50 Value H->I

Caption: Workflow for determining the IC50 of this compound against a panel of kinases.

Diagram 2: Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway

G Ligand Ligand RTK Receptor Tyrosine Kinase (e.g., VEGFR2) Ligand->RTK Binding Dimerization Dimerization RTK->Dimerization ARI1 This compound Autophosphorylation Autophosphorylation ARI1->Autophosphorylation Inhibition Dimerization->Autophosphorylation Signaling Proteins Signaling Proteins Autophosphorylation->Signaling Proteins Recruitment Signaling Proteins\n(e.g., SH2 domain proteins) Signaling Proteins (e.g., SH2 domain proteins) Downstream Signaling\n(e.g., MAPK pathway) Downstream Signaling (e.g., MAPK pathway) Cellular Response\n(e.g., Proliferation, Angiogenesis) Cellular Response (e.g., Proliferation, Angiogenesis) Downstream Signaling Downstream Signaling Signaling Proteins->Downstream Signaling Activation Cellular Response Cellular Response Downstream Signaling->Cellular Response

Caption: Inhibition of a representative RTK signaling pathway by this compound.

A Comparative Analysis: (S)-ARI-1 and First-Generation EGFR-TKIs in the Context of Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), a nuanced understanding of novel therapeutic agents and their interplay with established treatments is paramount for advancing patient care. This guide provides a detailed comparison of (S)-ARI-1, a novel ROR1 inhibitor, and first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), namely gefitinib and erlotinib. While both classes of drugs are pertinent to the treatment of NSCLC, they operate through distinct mechanisms, addressing different facets of the disease's molecular underpinnings. This comparison is intended for researchers, scientists, and drug development professionals to illuminate the respective roles and potential synergies of these agents.

Introduction to this compound and First-Generation EGFR-TKIs

First-generation EGFR-TKIs, including gefitinib and erlotinib, have been a cornerstone in the treatment of NSCLC patients harboring activating EGFR mutations.[1][2] These reversible inhibitors competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, effectively blocking downstream signaling pathways that drive tumor growth and proliferation.[3][4][5] However, the efficacy of these drugs is often limited by the development of acquired resistance, most commonly through the T790M mutation in the EGFR gene.[6]

This compound represents a novel therapeutic approach, functioning as an inhibitor of the Receptor Tyrosine Kinase-Like Orphan Receptor 1 (ROR1). ROR1 is a cell-surface protein that is overexpressed in various cancers, including NSCLC, and is implicated in tumor development and resistance to EGFR-TKIs. This compound is not an EGFR-TKI; instead, it targets a distinct signaling pathway, offering a potential strategy to overcome EGFR-TKI resistance.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and first-generation EGFR-TKIs lies in their molecular targets and mechanisms of action.

First-Generation EGFR-TKIs (Gefitinib, Erlotinib): These agents directly inhibit the kinase activity of the epidermal growth factor receptor (EGFR). In NSCLC with activating EGFR mutations (e.g., exon 19 deletions or L858R mutation), the EGFR signaling pathway is constitutively active, leading to uncontrolled cell proliferation and survival. Gefitinib and erlotinib block this aberrant signaling by preventing the phosphorylation of EGFR and subsequent activation of downstream pathways such as RAS/RAF/MEK/ERK and PI3K/AKT.[7][8]

dot

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Drug Action EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT P mTOR mTOR AKT->mTOR mTOR->Proliferation Gefitinib Gefitinib / Erlotinib Gefitinib->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by First-Generation TKIs.

This compound: This compound targets ROR1, a pseudokinase that is not a direct downstream effector of EGFR. ROR1 is thought to play a role in embryogenesis and is aberrantly re-expressed in cancer cells. Its signaling is implicated in promoting cell survival and migration. This compound is reported to suppress NSCLC cell proliferation and migration by modulating the PI3K/AKT/mTOR signaling pathway in a ROR1-dependent manner. A key aspect of its therapeutic potential lies in its activity in EGFR-TKI-resistant NSCLC cells that exhibit high ROR1 expression.

dot

ROR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Drug Action ROR1 ROR1 PI3K PI3K ROR1->PI3K AKT AKT PI3K->AKT P mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Migration mTOR->Proliferation ARI1 This compound ARI1->ROR1 Inhibits

Caption: ROR1 Signaling Pathway and Inhibition by this compound.

Comparative Performance Data

The following tables summarize the in vitro and in vivo performance of this compound and first-generation EGFR-TKIs. It is important to note that the experimental contexts are different, with this compound's efficacy being highlighted in EGFR-TKI resistant settings.

Table 1: In Vitro Efficacy (IC50 Values)
CompoundCell LineEGFR Mutation StatusResistance MechanismIC50 (µM)
Gefitinib PC-9Exon 19 deletionSensitiveData not available in search results
H1975L858R, T790MResistantData not available in search results
Erlotinib HCC827Exon 19 deletionSensitiveData not available in search results
H1975L858R, T790MResistantData not available in search results
This compound A549EGFR Wild-TypeN/AData not available in search results
H1975L858R, T790MEGFR-TKI ResistantData not available in search results

Note: Specific IC50 values from directly comparable studies were not available in the initial search results. This table structure is provided as a template for data insertion.

Table 2: In Vivo Efficacy (Tumor Growth Inhibition)
CompoundAnimal ModelCell Line XenograftTreatment RegimenTumor Growth Inhibition (%)
Gefitinib Nude MicePC-9Regimen details not availableData not available
This compound Nude MiceH1975Regimen details not availableSignificant inhibition reported

Note: Quantitative in vivo efficacy data requires access to specific preclinical study reports which were not fully available in the search results. The table indicates the type of data to be presented.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of these compounds.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., PC-9, H1975, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with serial dilutions of the test compound (this compound, gefitinib, or erlotinib) for 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by non-linear regression analysis.

dot

Experimental_Workflow cluster_workflow In Vitro Drug Screening Workflow A Seed cells in 96-well plate B Add serial dilutions of drug A->B C Incubate for 72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Generalized workflow for an in vitro cell proliferation assay.

In Vivo Tumor Xenograft Study
  • Animal Model: Athymic nude mice (4-6 weeks old) are used.

  • Tumor Cell Implantation: 1-5 x 10^6 cancer cells (e.g., H1975) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).

  • Randomization and Treatment: Mice are randomized into control and treatment groups. The test compound is administered daily via oral gavage or intraperitoneal injection at a predetermined dose.

  • Endpoint: The study is terminated when tumors in the control group reach a specified size. Tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Conclusion

This compound and first-generation EGFR-TKIs are not direct competitors but rather represent distinct therapeutic strategies for NSCLC. First-generation EGFR-TKIs are effective in the first-line treatment of EGFR-mutant NSCLC, while this compound shows promise as a novel agent to address the challenge of acquired resistance to these therapies. Its unique mechanism of targeting ROR1 opens up new avenues for combination therapies and for treating patient populations with high ROR1 expression who have exhausted other treatment options. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and its optimal positioning in the evolving landscape of NSCLC treatment.

References

Independent Verification of (S)-ARI-1's Anti-proliferative Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative effects of the novel ROR1 inhibitor, ARI-1, with other alternative compounds. The information is presented to support independent verification and further research in the field of oncology drug development.

Note on Stereochemistry: The initial request specified (S)-ARI-1. However, the available scientific literature predominantly refers to (R)-ARI-1 as the active enantiomer that inhibits the receptor tyrosine kinase-like orphan receptor 1 (ROR1). This guide will, therefore, focus on the data available for (R)-ARI-1, hereafter referred to as ARI-1.

Comparative Analysis of Anti-proliferative Activity

The anti-proliferative effects of ARI-1 and alternative ROR1 inhibitors are summarized below. The data is presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro.

CompoundTargetCell LineIC50 (µM)Reference
ARI-1 ROR1H1975 (NSCLC)Not explicitly stated[1][2]
ARI-1 ROR1PC9 (NSCLC)Not explicitly stated[2]
Compound 4 (CID1261330) ROR1MDA-MB-231 (TNBC)~2
Compound 4 (CID1261330) ROR1HCC1937 (TNBC)~10
Compound 4 (CID1261330) ROR1HCC1395 (TNBC)~10
KAN0441571C ROR1NSCLC Cell LinesNot explicitly stated
Strictinin ROR1PC3 (Prostate Cancer)277.2
Strictinin ROR1DU145 (Prostate Cancer)>658.5

While the primary publication on ARI-1 demonstrates its potent suppression of non-small cell lung cancer (NSCLC) cell proliferation, specific IC50 values were not explicitly provided in the main body of the text.[1][2] The compound was shown to inhibit the proliferation of H1975 and PC9 cells in a dose-dependent manner.[2]

In comparison, another small molecule ROR1 inhibitor, Compound 4 (CID1261330), has demonstrated significant anti-proliferative activity against triple-negative breast cancer (TNBC) cell lines, with IC50 values of approximately 2 µM in MDA-MB-231 cells and 10 µM in HCC1937 and HCC1395 cells. A different ROR1 inhibitor, KAN0441571C, has also been shown to induce apoptosis in NSCLC cell lines. Furthermore, Strictinin, a natural compound, inhibits the proliferation of the androgen-independent prostate cancer cell line PC3 with an IC50 of 277.2 µmol/L.

Experimental Protocols

A standard method to assess the anti-proliferative effects of a compound is the MTT assay.

MTT Assay Protocol for Cell Viability

Objective: To determine the concentration at which a compound inhibits cell proliferation by 50% (IC50).

Materials:

  • 96-well plates

  • Cancer cell lines of interest (e.g., H1975, PC9, MDA-MB-231)

  • Complete cell culture medium

  • (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compound (e.g., ARI-1) and vehicle control (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.

Visualizations

Experimental Workflow for Anti-proliferative Assay```dot

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of test compound treatment Treat cells with compound compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for 4 hours mtt_addition->formazan_formation solubilization Add solubilization solution formazan_formation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

References

Comparative Cytotoxicity of (S)-ARI-1 and (R)-ARI-1 on Healthy Cells: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the cytotoxic profiles of the enantiomers of Aristeromycin, designated here as (S)-ARI-1 and (R)-ARI-1, on healthy, non-cancerous cells. This guide provides available experimental data, detailed methodologies for cytotoxicity assessment, and visual representations of the underlying biochemical pathways.

Introduction

Aristeromycin, a naturally occurring carbocyclic nucleoside analog, is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase. This enzyme plays a critical role in cellular methylation reactions, which are essential for a multitude of biological processes. Due to its ability to disrupt these pathways, Aristeromycin has been investigated for its antiviral and anticancer properties.[1][2] Like many biologically active molecules, Aristeromycin is chiral, existing as two non-superimposable mirror images, or enantiomers. The naturally occurring and biologically active form is (-)-Aristeromycin, which corresponds to the D-isomer.[3][4] For the purpose of this guide, we will refer to the active D-isomer as this compound and its enantiomer, the L-isomer, as (R)-ARI-1.

Stereochemistry is a critical determinant of a drug's biological activity, as interactions with chiral biological macromolecules such as enzymes and receptors are often highly stereospecific. It is common for one enantiomer of a chiral drug to exhibit significantly greater pharmacological activity and/or a different toxicity profile than its counterpart.[3] This guide aims to collate and present the available data regarding the comparative cytotoxicity of this compound and (R)-ARI-1 on healthy cells, providing a valuable resource for researchers in drug development and toxicology.

Data Presentation: Cytotoxicity of Aristeromycin

Direct comparative studies on the cytotoxicity of the individual this compound and (R)-ARI-1 enantiomers on healthy cell lines are not extensively available in the public domain. The majority of research has focused on the biologically active enantiomer, (-)-Aristeromycin or this compound. The following table summarizes the available cytotoxicity data for Aristeromycin (presumed to be the active (S)-enantiomer) on various cell lines. It is important to note that much of the existing data is derived from cancer cell lines, which may exhibit different sensitivities compared to healthy cells.

CompoundCell LineCell TypeAssayEndpointIC50 / CC50Citation
AristeromycinLNCaP-FGCHuman Prostate CancerNot SpecifiedCell Growth3.2 µM[5]
AristeromycinLNCaP-hrHuman Prostate Cancer (hormone-resistant)Not SpecifiedCell Growth0.88 µM[5]
AristeromycinMRC5Human Normal Lung FibroblastDifferential Cytotoxicity ScreenNot SpecifiedNot specified, used as a normal cell control[6]

Note: IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values represent the concentration of a drug that is required for 50% inhibition of a biological process or cell viability, respectively. A lower value indicates higher potency. The data on MRC5 cells, a healthy human fibroblast cell line, was part of a differential screen to identify compounds with selectivity for cancer cells, but specific cytotoxicity values for Aristeromycin on these cells were not provided in the cited study.[6]

While quantitative data for (R)-ARI-1 is lacking, it is a well-established principle that the biological activity of chiral compounds often resides in a single enantiomer.[4] The stereospecificity of the interaction between Aristeromycin and its target enzyme, SAH hydrolase, strongly suggests that this compound is the eutomer (the more active enantiomer), and (R)-ARI-1 is likely to be the distomer (the less active enantiomer) with significantly lower or no inhibitory activity against the enzyme, and consequently, lower cytotoxicity.

Experimental Protocols

To enable researchers to conduct their own comparative cytotoxicity studies, a detailed methodology for a standard in vitro cytotoxicity assay is provided below. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a widely used method for determining cytotoxicity.

MTT Cell Viability Assay

1. Cell Culture and Seeding:

  • Culture healthy human cell lines (e.g., MRC-5, HEK293, or primary human dermal fibroblasts) in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.
  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
  • Seed cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
  • Incubate the plate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of this compound and (R)-ARI-1 in a suitable solvent (e.g., DMSO).
  • Prepare a series of dilutions of each compound in culture medium to achieve the desired final concentrations.
  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with vehicle control (medium with the same concentration of DMSO used for the compounds) and untreated control (medium only).
  • Incubate the plate for 24, 48, or 72 hours.

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Gently shake the plate for 10 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the untreated control.
  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualization

Signaling Pathway of Aristeromycin-induced Cytotoxicity

The primary mechanism of action of Aristeromycin involves the inhibition of S-adenosylhomocysteine (SAH) hydrolase. This leads to an accumulation of SAH, which in turn competitively inhibits various S-adenosylmethionine (SAM)-dependent methyltransferases. These enzymes are crucial for the methylation of DNA, RNA, proteins, and other molecules, and their inhibition can disrupt cellular function and lead to apoptosis.

Aristeromycin_Pathway ARI1 This compound (Aristeromycin) SAHH SAH Hydrolase ARI1->SAHH Inhibits SAH S-adenosylhomocysteine (SAH) Methyltransferases Methyltransferases SAH->Methyltransferases Inhibits SAM S-adenosylmethionine (SAM) SAM->Methyltransferases Methyl group donor Methylation Cellular Methylation (DNA, RNA, Proteins) Methyltransferases->Methylation Disruption Disruption of Cellular Processes Methylation->Disruption Apoptosis Apoptosis Disruption->Apoptosis

Caption: Mechanism of this compound induced cytotoxicity.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxicity of chemical compounds using an in vitro cell-based assay.

Cytotoxicity_Workflow start Start cell_culture Cell Culture (Healthy Human Cells) start->cell_culture seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Compound Treatment (this compound & (R)-ARI-1) seeding->treatment incubation Incubation (24-72 hours) treatment->incubation assay Cytotoxicity Assay (e.g., MTT) incubation->assay data_acq Data Acquisition (Absorbance Reading) assay->data_acq analysis Data Analysis (IC50 Determination) data_acq->analysis end End analysis->end

Caption: General workflow for in vitro cytotoxicity testing.

References

Safety Operating Guide

Navigating the Disposal of (S)-ARI-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Given the absence of a specific Safety Data Sheet (SDS) for (S)-ARI-1, it must be handled as a substance of unknown toxicity and potential hazard. The following precautions are mandatory:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust, fumes, or vapors.[1][3]

  • Avoid Contact: Prevent contact with eyes, skin, and clothing.[1] In case of accidental contact, immediate first aid is crucial.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents and strong acids.[1] The container should be kept tightly closed when not in use.[1]

First Aid Measures

In the event of exposure, the following first-aid procedures should be followed immediately while seeking medical attention:

Exposure RouteFirst-Aid Procedure
Eyes Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1]
Skin Wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse.[1][2]
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen.[1][4]
Ingestion DO NOT induce vomiting. Rinse mouth with water.[1]

This compound Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]

The following workflow outlines the necessary steps for the proper disposal of this compound and other laboratory chemicals of unknown hazard.

Caption: A step-by-step workflow for the safe disposal of this compound.

Spill Management

In the event of a spill, the primary goal is to contain the material and prevent its spread.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Ensure adequate ventilation.

  • Containment: For small spills, absorb the material with an inert absorbent material such as sand or vermiculite.

  • Collection: Carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[2]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

By adhering to these general but critical safety and disposal protocols, researchers can mitigate the risks associated with handling uncharacterized compounds like this compound, ensuring a safe laboratory environment and responsible environmental stewardship.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。